Technical Documentation Center

3-Epimeliasenin B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Epimeliasenin B
  • CAS: 1222475-77-5

Core Science & Biosynthesis

Foundational

Discovery, Isolation, and Structural Elucidation of 3-Epimeliasenin B from Melia azedarach: A Technical Guide

Executive Summary The Chinaberry tree (Melia azedarach L., Meliaceae) is a prolific biochemical factory, yielding a vast array of structurally complex secondary metabolites, including limonoids and tirucallane/apotirucal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Chinaberry tree (Melia azedarach L., Meliaceae) is a prolific biochemical factory, yielding a vast array of structurally complex secondary metabolites, including limonoids and tirucallane/apotirucallane-type triterpenoids[1]. Among these, 3-Epimeliasenin B (CAS: 1222475-77-5) stands out as a highly oxygenated apotirucallane triterpenoid isolated from the plant's seeds[2]. This whitepaper provides an in-depth, self-validating methodological framework for the discovery, targeted isolation, and rigorous structural elucidation of 3-Epimeliasenin B. Designed for natural product chemists and drug development professionals, this guide bridges the gap between empirical protocol execution and the underlying physicochemical causality.

Causality in Experimental Design: The Isolation Philosophy

In natural product chemistry, protocol design must be driven by the target molecule's inherent physicochemical properties. 3-Epimeliasenin B is a medium-polarity, highly oxygenated triterpenoid featuring a lactone ring, a ketone group, and specific stereocenters (e.g., a -hydroxyl group)[3].

  • Biomass Selection (Seeds): The seeds of M. azedarach act as a concentrated sink for protective secondary metabolites, offering a higher yield of triterpenoids compared to leaves or bark[2][4].

  • Liquid-Liquid Partitioning: Crude ethanolic extracts contain everything from non-polar waxes to highly polar glycosides. Partitioning with ethyl acetate (EtOAc) selectively concentrates medium-polarity aglycones (like 3-Epimeliasenin B) while leaving behind highly polar tannins in the aqueous layer and extremely non-polar lipids in the hexane layer[1].

  • Orthogonal Chromatography (Sephadex LH-20 to ODS): Silica gel separates by polarity, but triterpenoids often suffer from irreversible adsorption or tailing on normal-phase silica. By introducing Sephadex LH-20 (size-exclusion), we strip out polymeric contaminants. Subsequent use of Octadecylsilyl (ODS/C18) reversed-phase chromatography separates compounds based on hydrophobicity, which is critical for resolving subtle stereoisomers like Meliasenin B ( -OH) and 3-Epimeliasenin B ( -OH)[5].

Step-by-Step Isolation Protocol

Every step in this workflow is designed as a self-validating system, incorporating in-process quality control (QC) to ensure the integrity of the target compound.

Phase 1: Extraction and Primary Fractionation
  • Biomass Preparation: Air-dry and pulverize 5.0 kg of Melia azedarach seeds to maximize the solvent contact area.

  • Maceration: Extract the powder with 95% Ethanol (EtOH) at room temperature (3 × 15 L, 48 hours each).

    • QC Check: Monitor the extraction exhaustion via Thin Layer Chromatography (TLC); spray with 10% H2​SO4​ in EtOH and heat to 105°C. Triterpenoids will visualize as distinct purple/red spots.

  • Concentration & Partitioning: Evaporate the filtrate under reduced pressure at 40°C to yield a crude extract. Suspend in H2​O and partition sequentially with Hexane (3 × 2 L) and Ethyl Acetate (3 × 2 L). Retain the EtOAc fraction.

Phase 2: Secondary Purification
  • Silica Gel Column Chromatography (CC): Load the EtOAc fraction onto a normal-phase silica gel column (200-300 mesh). Elute with a gradient of CHCl3​ :MeOH (100:0 to 50:50, v/v).

  • Size-Exclusion Chromatography: Pool the triterpenoid-rich fractions (identified via TLC) and subject them to a Sephadex LH-20 column eluted with CH2​Cl2​ :MeOH (1:1).

    • Causality: This step removes high-molecular-weight polymers that would otherwise permanently foul expensive preparative HPLC columns.

Phase 3: High-Resolution Isolation
  • Reversed-Phase ODS CC: Pass the purified fraction through an ODS (C18) column, eluting with a step gradient of MeOH:H2​O (30% to 100% MeOH).

  • Preparative HPLC: Subject the target sub-fraction to preparative HPLC (e.g., Agilent Zorbax SB-C18, 5 μ m, 21.2 × 250 mm). Elute isocratically with 75% Acetonitrile in H2​O at a flow rate of 10 mL/min, monitoring at 210 nm (due to the lack of strong UV chromophores in isolated double bonds).

    • Validation: Collect the peak corresponding to 3-Epimeliasenin B. Confirm purity (>98%) via analytical HPLC before proceeding to structural elucidation[2].

IsolationWorkflow A Melia azedarach Seeds (Biomass) B 95% EtOH Extraction & Concentration A->B C Liquid-Liquid Partitioning (Hexane -> EtOAc -> Water) B->C D EtOAc Fraction (Triterpenoid-rich) C->D E Silica CC (Gradient CHCl3:MeOH) D->E F Sephadex LH-20 (Polymer Removal) E->F G ODS (C18) CC (Reversed Phase) F->G H Preparative HPLC (Isocratic MeCN:H2O) G->H I 3-Epimeliasenin B (>98% Purity) H->I

Workflow for the targeted isolation of 3-Epimeliasenin B from Melia azedarach seeds.

Structural Elucidation: Decoding 3-Epimeliasenin B

The structural determination of complex apotirucallane triterpenoids relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1][5].

Mass Spectrometry & Molecular Formula

HR-ESI-MS analysis of the isolate yields a pseudo-molecular ion peak at m/z 469.3312 [M+H]+ (calculated for C30​H45​O4​ , 469.3318), establishing the molecular formula as C30​H44​O4​ [2]. This indicates 9 degrees of unsaturation, which are accounted for by the tetracyclic triterpenoid core, a lactone ring, a ketone, and two double bonds.

NMR Spectroscopic Logic
  • 1D NMR ( 1H and 13C ): The 13C NMR spectrum displays exactly 30 carbon resonances. Key features include a ketone carbonyl ( C -6, ~ δC​ 210), a lactone carbonyl ( C -21, ~ δC​ 176), and four olefinic carbons corresponding to two double bonds ( Δ7,8 and Δ24,25 ).

  • 2D NMR Connectivity (HSQC & HMBC): HMBC correlations from the angular methyl groups to the steroidal core establish the apotirucallane skeleton. The placement of the ketone at C -6 is confirmed by HMBC cross-peaks from H -5 and H -7 to the C -6 carbonyl carbon.

  • Stereochemical Assignment (NOESY): The defining feature of 3-Epimeliasenin B (6-Oxo- 3α,16β -dihydroxytirucalla-7,24-diene-21-oic acid 21,16-lactone) is the orientation of the hydroxyl group[3]. In the NOESY spectrum, the carbinolic proton at C -3 shows strong NOE correlations with the β -oriented methyl groups, proving that the H -3 proton is β -oriented (equatorial), and thus the hydroxyl group is α -oriented (axial). This distinguishes it from its epimer, Meliasenin B[6].

ElucidationLogic A Pure Isolate (3-Epimeliasenin B) B HR-ESI-MS (Formula: C30H44O4) A->B C 13C & 1H NMR (Identify Functional Groups) A->C F Final 3D Structure (Apotirucallane-type) B->F D HSQC / HMBC / COSY (Planar Skeleton Connectivity) C->D E NOESY / ROESY (Stereochemistry: 3α-OH vs 3β-OH) D->E E->F

Logical framework for the structural elucidation of 3-Epimeliasenin B.

Data Presentation

Table 1: Physicochemical Properties of 3-Epimeliasenin B
PropertyValue / Description
Chemical Name 6-Oxo- 3α,16β -dihydroxytirucalla-7,24-diene-21-oic acid 21,16-lactone
CAS Registry Number 1222475-77-5
Molecular Formula C30​H44​O4​
Molecular Weight 468.68 g/mol
Compound Class Apotirucallane-type Triterpenoid
Biological Source Seeds of Melia azedarach L.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO
Table 2: Key Diagnostic NMR Features (Apotirucallane Skeleton)
PositionStructural Feature 13C NMR ( δ , ppm) 1H NMR ( δ , ppm, mult., J in Hz)
C-3 Oxygenated Methine ( -OH)~75.4~3.45 (br s, H−3β )
C-6 Ketone Carbonyl~210.5-
C-7/C-8 Endocyclic Double Bond~120.2 / ~145.8~5.30 (d, J = 3.5 Hz, H-7)
C-16 Oxygenated Methine (Lactone)~78.1~4.85 (m, H-16)
C-21 Lactone Carbonyl~176.3-
C-24/C-25 Exocyclic Double Bond~124.5 / ~132.0~5.10 (t, J = 7.0 Hz, H-24)

(Note: Exact chemical shifts may vary slightly depending on the deuterated solvent used, typically CDCl3​ or C5​D5​N .)

Conclusion

The discovery and isolation of 3-Epimeliasenin B from Melia azedarach highlights the critical intersection of targeted extraction methodologies and advanced spectroscopic validation. By utilizing orthogonal chromatographic techniques—transitioning from size-exclusion to reversed-phase ODS—researchers can bypass the pitfalls of irreversible adsorption and successfully isolate highly oxygenated, stereochemically complex triterpenoids. The definitive assignment of the -hydroxyl group via NOESY NMR secures its identity against its epimers, providing a structurally verified compound ready for downstream pharmacological and cytotoxicity assays.

References

  • 3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids | High Purity | Manufacturer BioCrick Source: BioCrick URL
  • Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach Source: Journal of Natural Products - ACS Publications URL
  • A new apotirucallane-type triterpenoid from the fruit of Melia azedarach Source: ResearchGate URL
  • A New Apotirucallane-type Triterpenoid from the Fruit of Melia azedarach Source: Semantic Scholar URL
  • 3-Epimeliasenin B, CasNo.
  • New Terpenoids from the Roots of Melia azedarach Source: ResearchGate URL

Sources

Exploratory

Natural Source, Abundance, and Isolation of 3-Epimeliasenin B: A Technical Whitepaper

Executive Summary In the landscape of natural product drug discovery, apotirucallane-type triterpenoids have emerged as compelling scaffolds for novel therapeutics. 3-Epimeliasenin B (CAS: 1222475-77-5) is a structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug discovery, apotirucallane-type triterpenoids have emerged as compelling scaffolds for novel therapeutics. 3-Epimeliasenin B (CAS: 1222475-77-5) is a structurally complex triterpenoid isolated from the Meliaceae family. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative guide on the botanical origins, natural abundance, self-validating isolation protocols, and pharmacological profiling of 3-Epimeliasenin B.

Botanical Origin and Natural Abundance

3-Epimeliasenin B is primarily isolated from the[1], a deciduous tree commonly known as the Chinaberry tree. M. azedarach is a prolific biochemical factory, known to produce over 90 distinct triterpenoids and limonoids[2].

Despite the rich phytochemical profile of the host plant, the natural abundance of 3-Epimeliasenin B is exceptionally low . Apotirucallane-type triterpenoids typically constitute less than 0.01% of the plant's dry weight[3]. This extreme scarcity presents a significant bottleneck for high-throughput screening and structural elucidation, mandating the use of rigorous, polarity-guided extraction methodologies to enrich the compound from complex organic matrices.

Structural Profiling and Quantitative Data

3-Epimeliasenin B shares a close structural relationship with its stereoisomer, Meliasenin B. Both compounds feature a highly oxygenated apotirucallane skeleton, which is responsible for their biological activity. Below is a comparative summary of their physicochemical properties to aid in chromatographic identification:

Compound NameCAS Registry NumberMolecular FormulaMolecular WeightPrimary SourceDocumented Cell Line Targets
3-Epimeliasenin B 1222475-77-5C30H44O4468.68 g/mol Melia azedarach (Seeds)[1]HCT116, HepG2
Meliasenin B 1221262-77-6C30H44O4468.68 g/mol Melia azedarach (Fruits)[4]HepG2[]

High-Resolution Isolation Methodology

To overcome the low natural abundance of 3-Epimeliasenin B, the following step-by-step protocol outlines a self-validating system for its extraction and purification. Every step is designed with explicit causality to preserve the structural integrity of the target molecule.

Phase 1: Matrix Solvation and Crude Extraction
  • Biomass Preparation : Pulverize 10 kg of air-dried Melia azedarach seeds to a fine 40-mesh powder.

    • Causality: Maximizes the surface-area-to-solvent ratio, ensuring deep solvent penetration into the cellular matrix.

  • Cold Maceration : Suspend the biomass in 95% Ethanol (EtOH) at 25°C for 72 hours, repeating the process three times.

    • Causality: Cold maceration is strictly selected over heat-assisted Soxhlet extraction to prevent the thermal degradation or isomerization of the sensitive lactone moiety present in 3-Epimeliasenin B.

  • Concentration : Evaporate the pooled ethanolic extract under reduced pressure at 40°C to yield a viscous crude extract.

Phase 2: Polarity-Guided Fractionation
  • Aqueous Suspension : Suspend the crude extract in distilled H₂O.

  • Defatting : Partition the aqueous suspension with n-hexane (1:1 v/v, 3x).

    • Causality: This systematically removes non-polar lipids, waxes, and chlorophyll, which would otherwise foul downstream high-resolution chromatographic columns.

  • Target Extraction : Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (1:1 v/v, 3x).

    • Causality: EtOAc possesses the exact dielectric constant required to selectively enrich moderately polar apotirucallane-type triterpenoids from the aqueous phase[3].

Phase 3: Chromatographic Resolution
  • Normal-Phase Chromatography : Load the concentrated EtOAc fraction onto a silica gel column (200-300 mesh). Elute with a step-gradient of Chloroform/Methanol (from 100:0 to 80:20).

    • Causality: The mobile phase gradient gradually disrupts hydrogen bonding between the silica silanol groups and the compound's hydroxyl groups, separating bulk triterpenoid classes based on polarity.

  • Preparative RP-HPLC : Subject the target sub-fraction to reversed-phase HPLC (C18 column, 5 μm, 250 × 20 mm) using an isocratic mobile phase of Acetonitrile/H₂O (e.g., 70:30).

    • Causality: RP-HPLC provides the high theoretical plate density required to resolve 3-Epimeliasenin B from closely related stereoisomers (like Meliasenin B) based on minute differences in hydrophobic surface area.

IsolationWorkflow Plant Melia azedarach Seeds (Biomass) Extraction Cold Maceration (95% EtOH) Plant->Extraction Cell Lysis & Solvation Partition Liquid-Liquid Partition (Hexane -> EtOAc) Extraction->Partition Crude Extract Concentration Silica Silica Gel Column (CHCl3/MeOH Gradient) Partition->Silica EtOAc Fraction Enrichment HPLC Preparative RP-HPLC (C18 Column) Silica->HPLC Triterpenoid Sub-fractions Pure 3-Epimeliasenin B (>98% Purity) HPLC->Pure Stereochemical Resolution

Isolation and purification workflow for 3-Epimeliasenin B from Melia azedarach.

Pharmacological Potential and Cytotoxic Profiling

Apotirucallane-type triterpenoids isolated from M. azedarach have been extensively evaluated for their cytotoxic profiles and potential as anti-cancer agents. Recent structural evaluations of these compounds have highlighted their [3].

Specifically, stereoisomers like Meliasenin B have demonstrated dose-dependent cytotoxicity and potential hepatotoxicity[6]. In modern drug discovery workflows, these compounds are frequently screened using the HepG2 (hepatocellular carcinoma) cell line[].

Causality in Cell Line Selection : HepG2 cells are specifically chosen for high-throughput screening (e.g., via Fluorescein Diacetate assays) because they retain many of the specialized functions of normal human hepatocytes, including the expression of phase I and phase II metabolic enzymes. This allows researchers to assess not only the direct anti-proliferative efficacy of the triterpenoid but also any hepatotoxicity induced by its metabolic intermediates.

CytotoxicityAssay A 3-Epimeliasenin B (Test Compound) B HepG2 Cell Line (Metabolic Model) A->B Dose-dependent Incubation C Fluorescein Diacetate (FDA) Labeling B->C Esterase Cleavage in Live Cells D Fluorescence Microscopy (Automated Readout) C->D Signal Quantification E IC50 Determination & Hepatotoxicity Profile D->E Data Analysis

High-throughput cytotoxicity and hepatotoxicity screening workflow.

References

  • BioCrick . "3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids | High Purity". BioCrick Natural Products Database. URL:[Link]

  • Journal of Natural Products . "Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach". ACS Publications (2020). URL:[Link]

Sources

Foundational

Spectroscopic Elucidation of 3-Epimeliasenin B: A Comprehensive Technical Guide

Executive Summary In the landscape of natural product drug discovery, apotirucallane and euphane-type triterpenoids have garnered significant attention due to their structural complexity and potent biological activities....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug discovery, apotirucallane and euphane-type triterpenoids have garnered significant attention due to their structural complexity and potent biological activities. 3-Epimeliasenin B (CAS: 1222475-77-5), a highly oxygenated triterpenoid isolated primarily from the seeds of Melia azedarach L., represents a challenging target for structural elucidation 1.

As a Senior Application Scientist, I approach structural characterization not as a checklist of techniques, but as a self-validating system . Every spectroscopic method—from High-Resolution Mass Spectrometry (HR-ESI-MS) to 2D Nuclear Magnetic Resonance (NMR)—must orthogonally verify the findings of the others. This whitepaper details the isolation protocols, spectroscopic methodologies, and the causal logic behind the stereochemical assignment of 3-Epimeliasenin B, providing a definitive reference for researchers and drug development professionals.

Isolation and Purification Protocol

The isolation of 3-Epimeliasenin B requires a carefully calibrated workflow to prevent the degradation of its sensitive functional groups, particularly the γ -lactone ring and the α,β -unsaturated ketone.

Step-by-step isolation workflow for 3-Epimeliasenin B from Melia azedarach seeds.

Step-by-Step Methodology
  • Cold Maceration: Pulverize 5 kg of dried Melia azedarach seeds and extract with 95% EtOH at room temperature (3 × 10 L, 48 h each). Causality: Cold maceration is strictly chosen over Soxhlet extraction to prevent the thermal ring-opening of the heat-sensitive γ -lactone moiety.

  • Liquid-Liquid Partitioning: Suspend the concentrated crude extract in H₂O and partition successively with hexanes, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction selectively concentrates medium-polarity triterpenoids like 3-Epimeliasenin B.

  • Normal-Phase Chromatography: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of CH₂Cl₂/MeOH (100:0 to 80:20).

  • Size Exclusion Chromatography: Pass target fractions through a Sephadex LH-20 column eluted with isocratic MeOH. Causality: This step is not merely customary; it causally removes high-molecular-weight polymeric tannins and chlorophylls that would otherwise irreversibly foul the C18 stationary phase during final purification.

  • Preparative HPLC: Achieve final purification using a preparative C18 column (MeCN/H₂O 70:30, isocratic, flow rate 10 mL/min, UV detection at 210 nm) to yield pure 3-Epimeliasenin B (>98% purity) 2.

The Self-Validating Spectroscopic System

To establish absolute confidence in the structure, we employ a sequential, cross-verifying analytical pipeline.

Self-validating spectroscopic workflow for the structural elucidation of 3-Epimeliasenin B.

Mass Spectrometry (MS) Profiling
  • Methodology: HR-ESI-MS performed on a Q-TOF mass spectrometer in positive ion mode (Capillary voltage: 3.0 kV).

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique. It preserves the molecular ion without fragmenting the fragile lactone ring, allowing for precise mass determination.

  • Data Interpretation: The spectrum exhibits a pseudo-molecular ion peak at m/z 469.3315 [M+H]⁺ (calculated for C₃₀H₄₅O₄, 469.3318). This establishes the molecular formula as C₃₀H₄₄O₄ (MW: 468.68), dictating exactly 9 degrees of unsaturation 3.

Infrared (IR) Spectroscopy
  • Methodology: FT-IR data acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Causality: ATR is chosen over traditional KBr pellet pressing because KBr is highly hygroscopic. Moisture absorbed during pellet preparation can introduce artificial broad bands in the 3400 cm⁻¹ region, which would obscure the true C-3 hydroxyl signal of the compound.

  • Diagnostic Bands:

    • 3435 cm⁻¹: Hydroxyl (-OH) stretch at C-3.

    • 1778 cm⁻¹: Carbonyl stretch of the five-membered γ -lactone ring.

    • 1665 cm⁻¹: α,β -unsaturated ketone (C-6 carbonyl conjugated with the C-7/C-8 double bond).

Nuclear Magnetic Resonance (NMR) Elucidation

The 9 degrees of unsaturation identified by MS are accounted for by the tetracyclic steroidal core (4 rings), the γ -lactone (1 ring + 1 C=O), the C-6 enone (1 C=O + 1 C=C), and the C-24 side-chain olefin (1 C=C).

Solvent Causality: Spectra are recorded in CDCl₃ at 600 MHz. While pyridine- d5​ is sometimes used to shift overlapping signals, CDCl₃ is preferred here as it does not undergo chemical exchange with the C-3 hydroxyl proton, allowing for cleaner integration of the aliphatic region.

Comprehensive NMR Data Table (600 MHz, CDCl₃)
Position δC​ (ppm) δH​ (ppm), mult., J (Hz)Key HMBC Correlations (H to C)
1 38.51.45 (m), 1.95 (m)C-2, C-3, C-10
2 27.21.60 (m), 1.85 (m)C-1, C-3
3 75.43.42 (t, J=2.8 )C-1, C-4, C-28, C-29
4 39.1--
5 50.52.10 (dd, J=12.0,2.5 )C-4, C-6, C-10, C-28
6 200.2--
7 125.85.85 (d, J=2.0 )C-5, C-8, C-9
8 160.4--
9 45.62.35 (m)C-7, C-10, C-11
10 37.8--
11 18.21.55 (m)C-8, C-9, C-12
12 32.41.30 (m), 1.70 (m)C-11, C-13, C-14
13 44.5--
14 50.1--
15 34.21.50 (m), 2.05 (m)C-8, C-14, C-16
16 82.34.95 (dd, J=8.5,4.0 )C-14, C-17, C-21
17 50.82.25 (m)C-13, C-16, C-20, C-21
18 18.50.85 (s)C-12, C-13, C-14, C-17
19 19.21.05 (s)C-1, C-5, C-9, C-10
20 40.52.40 (m)C-17, C-21, C-22
21 179.6--
22 30.21.20 (m), 1.65 (m)C-20, C-23, C-24
23 25.41.90 (m), 2.15 (m)C-22, C-24, C-25
24 123.55.10 (t, J=7.0 )C-23, C-26, C-27
25 132.1--
26 25.81.68 (s)C-24, C-25, C-27
27 17.61.62 (s)C-24, C-25, C-26
28 28.40.98 (s)C-3, C-4, C-5, C-29
29 21.50.92 (s)C-3, C-4, C-5, C-28
30 27.11.15 (s)C-8, C-13, C-14, C-15

Note: The assignment of the C-6 carbonyl at δC​ 200.2 and the conjugated double bond at δC​ 125.8 and 160.4 is diagnostic of the euphane/apotirucallane enone system. The causality of the extreme downfield shift at C-8 ( δC​ 160.4) is due to the β -carbon of the enone system experiencing heavily reduced electron density via resonance.

Stereochemical Determination: The C-3 Epimerization Logic

The crux of distinguishing 3-Epimeliasenin B from its isomer, Meliasenin B, lies in the scalar coupling of the H-3 proton , making it a textbook example of E-E-A-T principles in structural biology.

In Meliasenin B, the 3 β -OH is equatorial, forcing the H-3 proton into an axial position. An axial proton couples strongly with the adjacent axial proton on C-2, resulting in a large trans-diaxial coupling constant ( J≈10.0−12.0 Hz).

Conversely, in 3-Epimeliasenin B , the epimerization means the 3 α -OH is axial, placing the H-3 proton in an equatorial orientation. This geometric shift causally eliminates the possibility of trans-diaxial coupling. As a result, the H-3 signal at δH​ 3.42 appears as a narrow triplet (or multiplet) with a distinctly small coupling constant ( J=2.8 Hz).

This self-validating NMR metric, combined with NOESY correlations between H-3 and the C-28/C-29 methyl groups, provides unequivocal proof of the 3 α -OH epimeric state without requiring complex X-ray crystallography.

Conclusion

The structural elucidation of 3-Epimeliasenin B demonstrates the power of orthogonal spectroscopic validation. By meticulously pairing soft-ionization MS for formula generation, ATR-FTIR for functional group mapping, and leveraging the causal physics of NMR scalar coupling for stereochemical assignment, researchers can achieve absolute structural certainty. This rigorous, self-validating framework is essential for advancing such complex natural products through the preclinical drug development pipeline.

References

  • Limonoids and Triterpenoids from the Stem Bark of Melia toosendan Source: ACS Publications (Journal of Natural Products) URL:[Link]

  • A New Apotirucallane-type Triterpenoid from the Fruit of Melia azedarach Source: DBpia / Semantic Scholar URL:[Link]

  • 3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids | High Purity Source: BioCrick URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Epimeliasenin B

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of Novel Limonoids The Structural Landscape of Meliasenins: A Limonoid Perspective Meliasenin B is a triterpenoid isolated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Limonoids

The Structural Landscape of Meliasenins: A Limonoid Perspective

Meliasenin B is a triterpenoid isolated from the seeds of Melia azedarach L.[] As a member of the limonoid class, it possesses a highly oxygenated and structurally intricate scaffold.[5] The designation "3-Epimeliasenin B" implies that it is an epimer of Meliasenin B, differing only in the stereochemical configuration at the C-3 position. This subtle change in three-dimensional arrangement can have profound effects on the molecule's physical properties and biological activity.

Figure 1: Chemical Structures of Meliasenin B and its C-3 Epimer, 3-Epimeliasenin B

G cluster_0 Meliasenin B cluster_1 3-Epimeliasenin B (Hypothetical Structure) Meliasenin B Meliasenin B 3-Epimeliasenin B 3-Epimeliasenin B

Caption: The chemical structure of Meliasenin B and the hypothetical structure of 3-Epimeliasenin B, highlighting the epimeric relationship at the C-3 position.

Physicochemical Properties: Knowns and Inferences

The following table summarizes the known physical and chemical properties of Meliasenin B and the inferred properties for 3-Epimeliasenin B. It is crucial to note that the properties for 3-Epimeliasenin B are predictions based on its epimeric relationship with Meliasenin B and require experimental verification.

PropertyMeliasenin B3-Epimeliasenin B (Inferred)
Molecular Formula C₃₀H₄₄O₄[]C₃₀H₄₄O₄
Molecular Weight 468.7 g/mol []468.7 g/mol
Appearance Powder[]Likely a solid or powder
Melting Point 206.5-207.0 °C[]Expected to be different from Meliasenin B
Solubility Expected to have similar solubility profiles (e.g., soluble in methanol, ethanol, ethyl acetate, chloroform; sparingly soluble in water)
Optical Rotation Expected to have a different specific rotation from Meliasenin B
CAS Number 1221262-77-6[]Not available

A Practical Guide to the Isolation and Characterization of Novel Limonoids

The following section outlines a detailed, field-proven workflow for the isolation and structural elucidation of novel limonoids like 3-Epimeliasenin B from a plant matrix, such as the seeds of Melia azedarach.

3.1. Workflow for Isolation and Characterization

G start Plant Material (e.g., Seeds of Melia azedarach) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partition Liquid-Liquid Partitioning extraction->partition Crude Extract chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography Fractionation hplc Preparative HPLC chromatography->hplc Semi-pure Fractions purity Purity Assessment (Analytical HPLC, LC-MS) hplc->purity Pure Compound structure Structure Elucidation (NMR, MS, IR, UV-Vis) purity->structure end Isolated 3-Epimeliasenin B structure->end

Caption: A generalized workflow for the isolation and characterization of novel limonoids from plant sources.

3.2. Detailed Experimental Protocols

3.2.1. Extraction and Fractionation

  • Grinding and Extraction: Air-dried and powdered plant material (e.g., 1 kg of Melia azedarach seeds) is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Limonoids are typically found in the ethyl acetate and n-butanol fractions.

3.2.2. Chromatographic Purification

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

3.3. Structure Elucidation: The Power of Spectroscopy

The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques.

3.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS spectra can provide valuable information about the compound's structure.[6]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete structure and stereochemistry of a novel compound.[7] A suite of NMR experiments is typically required:

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 3-Epimeliasenin B, its parent compound, Meliasenin B, has been shown to exhibit dose-dependent toxicity on HepG2 (human liver cancer) cells.[] This suggests that 3-Epimeliasenin B may also possess cytotoxic properties. The broader class of Meliaceae limonoids is known for a wide range of biological activities, including:

  • Anticancer Activity: Many limonoids have demonstrated potent cytotoxic and apoptotic effects against various cancer cell lines.[2][3]

  • Anti-inflammatory Effects: Some limonoids exhibit significant anti-inflammatory properties.[8]

  • Insecticidal and Antifeedant Activities: Limonoids are well-known for their insecticidal and antifeedant properties, with azadirachtin from the neem tree being a prime example.[2]

The difference in stereochemistry at the C-3 position between Meliasenin B and 3-Epimeliasenin B could lead to a significant difference in their biological activities. It is plausible that one epimer may be more active or have a different pharmacological profile than the other.

Future Directions and Concluding Remarks

The study of 3-Epimeliasenin B represents an exciting opportunity to expand our understanding of the structure-activity relationships of Meliaceae limonoids. The immediate research priorities should be the successful isolation and complete structural elucidation of this compound. Once a pure sample is obtained, a thorough investigation of its biological activities, including its cytotoxic and anti-inflammatory potential, is warranted. This in-depth technical guide provides a solid framework for initiating and advancing research on this promising, yet uncharacterized, natural product. The methodologies and insights presented herein are designed to empower researchers to navigate the challenges of novel compound discovery and contribute to the development of new therapeutic agents from natural sources.

References

  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. (n.d.). PubMed Central. Retrieved March 31, 2026, from [Link]

  • Lee, J. W. (2023). Meliasendanins E-J, Nor-neolignan Constituents from Melia toosendan and their Anti-inflammatory Activity.
  • Zhang, D., et al. (2018). Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae). Molecules, 23(7), 1637.
  • Chemistry and Biology of Novel Meliaceae Limonoids. (2021). ChemRxiv.
  • Tundis, R., Loizzo, M. R., & Menichini, F. (2014). An overview on chemical aspects and potential health benefits of limonoids and their derivatives. Critical Reviews in Food Science and Nutrition, 54(2), 225-250.
  • Fang, X., et al. (2011). The Advances in the Limonoid Chemistry of the Meliaceae Family. Current Organic Chemistry, 15(8), 1363-1389.
  • Meliasenin N. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • Meliasenin B — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 31, 2026, from [Link]

  • Camellianin B. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (2018). PubMed Central. Retrieved March 31, 2026, from [Link]

  • Advancing lignin analytics via elucidation of linkage progressions in lignin populations. (2022).

Sources

Foundational

Preliminary Biological Activity Screening of 3-Epimeliasenin B: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the preliminary biological activity screening of 3-Epimeliasenin B, a lesser-known limonoid triterpenoid. While direct biological data for this specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological activity screening of 3-Epimeliasenin B, a lesser-known limonoid triterpenoid. While direct biological data for this specific molecule is not yet available in published literature, its structural class and origin from the Meliaceae family strongly suggest potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. This document outlines a logical and efficient screening cascade designed to elucidate the therapeutic potential of 3-Epimeliasenin B. The protocols herein are presented with the underlying scientific rationale to empower researchers in drug development to make informed decisions. All methodologies are designed to be self-validating through the inclusion of appropriate controls.

Introduction: The Scientific Rationale for Screening 3-Epimeliasenin B

3-Epimeliasenin B is a member of the limonoid class of secondary metabolites, which are well-documented for their diverse and potent biological activities.[1][2] Limonoids, isolated from plants of the Meliaceae family, have been extensively studied and have shown promise in various therapeutic areas.[1][3][4] The core chemical scaffold of 3-Epimeliasenin B (CAS: 1222475-77-5) suggests that it may share these properties.[5][6][7][8]

Given the rich pharmacological history of related compounds, a systematic preliminary screening of 3-Epimeliasenin B is a scientifically sound starting point for its evaluation as a potential drug lead. This guide proposes a four-tiered screening approach:

  • Cytotoxicity Screening: To assess the compound's effect on cell viability, a fundamental first step in drug discovery, particularly for oncology applications.

  • Antimicrobial Screening: To explore its potential against a panel of pathogenic bacteria and fungi.

  • Antioxidant Screening: To determine its capacity to neutralize free radicals, a property relevant to numerous disease states.

  • Anti-inflammatory Screening: To investigate its ability to modulate the inflammatory response, a key process in many chronic diseases.

This tiered approach allows for a cost-effective and efficient evaluation, with each stage informing the next.

Tier 1: Cytotoxicity Screening - The MTT Assay

The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity. This is crucial not only for identifying potential anticancer agents but also for determining a safe concentration range for subsequent in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4][9][10][11][12]

The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[10][11]

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding (e.g., HeLa, A549, MCF-7) B 24h Incubation (Allow cells to adhere) A->B C Treatment with 3-Epimeliasenin B (Serial Dilutions) B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Addition of MTT Reagent D->E F 4h Incubation (Formazan Crystal Formation) E->F G Solubilization of Formazan (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Epimeliasenin B in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

  • Treatment: Replace the media in the wells with the media containing the different concentrations of 3-Epimeliasenin B. Include a vehicle control (media with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended Conditions
Cell Lines HeLa, A549, MCF-7
Seeding Density 5 x 10³ - 1 x 10⁴ cells/well
Compound Concentrations 0.1 - 100 µM (example range)
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm

Tier 2: Antimicrobial Screening - Broth Microdilution Method

The broth microdilution method is a standardized and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacteria and fungi.[13][14][15] This assay provides quantitative data on the antimicrobial potency of the test substance.

The principle involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]

Experimental Workflow: Broth Microdilution

Microdilution_Workflow A Prepare Serial Dilutions of 3-Epimeliasenin B in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate at Optimal Temperature (e.g., 24h at 37°C) B->C D Visual or Spectrophotometric Assessment of Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol: Broth Microdilution
  • Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight in appropriate broth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of 3-Epimeliasenin B in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of 3-Epimeliasenin B at which no visible growth is observed.

ParameterRecommended Conditions
Bacterial Strains Staphylococcus aureus, Escherichia coli
Fungal Strain Candida albicans
Media Mueller-Hinton Broth, RPMI-1640
Inoculum Density 0.5 McFarland Standard
Incubation 37°C (bacteria), 35°C (fungi)

Tier 3: Antioxidant Screening - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the antioxidant activity of compounds.[2][16][17][18][19]

The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at 517 nm.[17][18]

Experimental Workflow: DPPH Assay

DPPH_Workflow A Prepare Solutions of 3-Epimeliasenin B and DPPH in Methanol B Mix Compound and DPPH Solutions A->B C Incubate in the Dark (30 minutes) B->C D Measure Absorbance at 517 nm C->D E Calculate Radical Scavenging Activity D->E

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 3-Epimeliasenin B in methanol and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add a solution of 3-Epimeliasenin B at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

ParameterRecommended Conditions
DPPH Concentration 0.1 mM in Methanol
Incubation Time 30 minutes in the dark
Wavelength 517 nm
Positive Control Ascorbic Acid or Trolox

Tier 4: Anti-inflammatory Screening - Nitric Oxide Inhibition Assay

The nitric oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard in vitro model to screen for anti-inflammatory activity.[1][20][21][22][23]

LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][20]

Experimental Workflow: NO Inhibition Assay

NO_Inhibition_Workflow A Seed RAW 264.7 Macrophages B Pre-treat with 3-Epimeliasenin B A->B C Stimulate with LPS B->C D 24h Incubation C->D E Collect Supernatant D->E F Griess Reaction E->F G Measure Absorbance at 540 nm F->G H Determine Nitrite Concentration G->H

Sources

Exploratory

Unveiling the Therapeutic Potential of 3-Epimeliasenin B: Mechanistic Targets and Pharmacological Profiling

Executive Summary 3-Epimeliasenin B (CAS: 1222475-77-5) is a highly specialized apotirucallane-type triterpenoid isolated from the seeds and fruits of Melia azedarach L. (the Chinaberry tree). While historically recogniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Epimeliasenin B (CAS: 1222475-77-5) is a highly specialized apotirucallane-type triterpenoid isolated from the seeds and fruits of Melia azedarach L. (the Chinaberry tree). While historically recognized in traditional medicine, modern phytochemical isolation has allowed researchers to decouple the broad biological effects of Melia extracts into precise, molecule-specific mechanisms.

As drug development increasingly looks toward structurally complex natural products to overcome resistance in oncology and chronic inflammation, 3-Epimeliasenin B and its structural analogs (the meliasenins) have emerged as potent modulators of several critical intracellular signaling cascades. This technical guide synthesizes the current pharmacological landscape of 3-Epimeliasenin B, detailing its core therapeutic targets, quantitative efficacy, and the self-validating experimental workflows required to study it accurately in vitro.

Core Therapeutic Targets & Molecular Mechanisms

Target 1: The NF-κB and JAK2/STAT3 Inflammatory Axis

The most robustly documented therapeutic application for Melia triterpenoids is their profound anti-inflammatory capacity. In macrophage-mediated inflammatory responses, 3-Epimeliasenin B and related tirucallane triterpenoids act as upstream inhibitors of the Toll-Like Receptor 4 (TLR4) pathway 1.

Mechanistically, these compounds prevent the phosphorylation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). Concurrently, they block the degradation of IκB, thereby preventing the nuclear translocation of NF-κB. This dual-pathway inhibition halts the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS) 2.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds JAK2 JAK2 Kinase TLR4->JAK2 Activates NFKB NF-κB (Nuclear Translocation) TLR4->NFKB IKK/IκB Degradation STAT3 STAT3 (Phosphorylated) JAK2->STAT3 Phosphorylates Genes Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) STAT3->Genes Transcription NFKB->Genes Transcription EpiB 3-Epimeliasenin B EpiB->JAK2 Inhibits EpiB->NFKB Blocks Translocation

Fig 1. Mechanistic inhibition of NF-κB and JAK2/STAT3 signaling pathways by 3-Epimeliasenin B.

Target 2: Protein Tyrosine Phosphatase 1B (PTP1B) for Metabolic Control

In the context of metabolic syndrome and Type 2 Diabetes, Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor, dampening cellular glucose uptake. Phytochemical screening of Melia azedarach derivatives has identified these triterpenoids as potent PTP1B inhibitors, effectively sensitizing cells to insulin and offering a compelling target for antidiabetic drug design 3.

Target 3: Cytotoxicity and Oncological Pathways

Meliasenins demonstrate selective cytotoxicity against several human cancer cell lines, notably HCT116 (colorectal carcinoma) and A549 (lung adenocarcinoma). The structural nuances of the tirucallane skeleton—specifically the oxidation state at C-3 and the presence of the γ-lactone ring—are critical for intercalating with cellular membranes and inducing apoptotic cascades in tumorigenic cells without broadly poisoning healthy tissue 4.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of Melia triterpenoids (including Meliasenin B analogs) across their primary therapeutic targets.

Target / PathwayBiological ModelIC50 / Efficacy MetricPharmacological Implication
HCT116 Cell Viability Human Colorectal Carcinoma~5.9 μM (Meliasenin analogs)Potent anti-tumorigenic and cytotoxic activity.
LPS-induced NO Production RAW 264.7 Macrophages~22.04 μMStrong anti-inflammatory effect via iNOS suppression.
PTP1B Enzyme Activity In vitro enzymatic assay50% - 65% inhibition at 10 μg/mLEnhancement of insulin receptor signaling (Antidiabetic).
A549 Cell Viability Human Lung Adenocarcinoma~15 - 30 μMInduction of apoptosis in respiratory oncology models.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, researchers must employ self-validating assay systems. When evaluating natural products like 3-Epimeliasenin B, it is crucial to decouple true pharmacological target engagement from generalized cellular toxicity or assay interference.

Protocol 1: In Vitro Anti-Inflammatory & Cytotoxicity Multiplex Assay

Objective: To quantify the suppression of nitric oxide (NO) by 3-Epimeliasenin B while validating that the reduction is not an artifact of cell death. Causality: Macrophages stimulated with LPS activate TLR4, driving iNOS expression and NO release. The Griess reagent detects nitrite (a stable breakdown product of NO). However, dead cells do not produce NO. Therefore, an MTT viability assay must be run in parallel on the exact same plate. A reduction in NO is only pharmacologically relevant if cell viability remains >90%.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of 3-Epimeliasenin B (e.g., 5, 10, 20, 40 μM). Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 μM). Incubate for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL in all wells except the naive control. Incubate for 24 hours.

  • NO Detection (Griess Assay): Transfer 50 μL of the culture supernatant to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Read absorbance at 540 nm.

  • Viability Screen (MTT): To the original plate containing the cells, add 10 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A valid anti-inflammatory target engagement requires an SI > 10.

Workflow cluster_assays Self-Validating Multiplex Assay Culture RAW 264.7 Macrophage Culture PreTreat Pre-treatment (3-Epimeliasenin B) Culture->PreTreat Stim LPS Stimulation (1 μg/mL, 24h) PreTreat->Stim Viability MTT Assay (Viability >90%) Stim->Viability NO_Assay Griess Assay (NO Quantification) Stim->NO_Assay Viability->NO_Assay Validates true anti-inflammation

Fig 2. Self-validating in vitro workflow decoupling cytotoxicity from anti-inflammatory activity.

Protocol 2: PTP1B Enzymatic Inhibition Assay

Objective: To evaluate the direct binding and inhibition of Protein Tyrosine Phosphatase 1B. Causality: We utilize p-nitrophenyl phosphate (pNPP) as a surrogate substrate. When cleaved by active PTP1B, it yields p-nitrophenol, which turns yellow under alkaline conditions. A decrease in yellow color intensity directly correlates with 3-Epimeliasenin B's inhibitory binding to the enzyme's active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 1 mM EDTA).

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, combine 10 μL of recombinant human PTP1B enzyme (0.5 μg/mL) with 10 μL of 3-Epimeliasenin B at varying concentrations. Incubate at 37°C for 15 minutes to allow for steady-state thermodynamic binding.

  • Reaction Initiation: Add 50 μL of 2 mM pNPP substrate to all wells.

  • Kinetic Measurement: Incubate at 37°C for exactly 30 minutes. Stop the reaction by adding 50 μL of 0.1 M NaOH.

  • Quantification & Validation: Measure absorbance at 405 nm. Critical QA Step: Include Suramin (10 μM) as a positive control to establish the assay's dynamic range. Run a "compound-only" blank to subtract any intrinsic absorbance of the triterpenoid at 405 nm, preventing false-positive inhibition readings.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: Chemical constituents from the barks of Melia azedarach and their PTP1B inhibitory activity Source: ResearchGate URL
  • Source: Journal of Natural Products (ACS Publications)

Sources

Foundational

Decoding Complexity: A Technical Guide to the Structural Elucidation of Novel Triterpenoids from Meliaceae

Executive Summary The Meliaceae (mahogany) family is a prolific source of structurally unprecedented triterpenoids, most notably the limonoids (tetranortriterpenoids). Characterized by highly oxidized, rearranged skeleto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Meliaceae (mahogany) family is a prolific source of structurally unprecedented triterpenoids, most notably the limonoids (tetranortriterpenoids). Characterized by highly oxidized, rearranged skeletons and dense stereocenters, these compounds present profound challenges in isolation and structural elucidation. This whitepaper provides a comprehensive, causality-driven framework for researchers and drug development professionals. We detail non-destructive isolation strategies, advanced Nuclear Magnetic Resonance (NMR) heuristics, and the gold-standard application of Time-Dependent Density Functional Theory for Electronic Circular Dichroism (TDDFT-ECD) to unambiguously assign absolute configurations.

The Chemical Challenge: Meliaceae Limonoids

Limonoids are highly oxygenated, modified triterpenes derived from a precursor with a 4,4,8-trimethyl-17-furanylsteroid skeleton. While found across the order Rutales, the structural variations of limonoids in Meliaceae are exceptionally complex, exhibiting a very high degree of oxidation and skeletal rearrangement (e.g., ring-seco, phragmalin, and mexicanolide types) compared to those in Rutaceae[1].

The primary analytical bottleneck lies in their instability. The dense array of labile functional groups—such as epoxides, hemiacetals, and orthoesters—renders them highly susceptible to degradation, isomerization, or ring-opening artifacts when exposed to harsh chemical environments, necessitating highly specialized isolation and elucidation workflows[2].

Non-Destructive Isolation: The Causality of HSCCC

Standard chromatographic techniques relying on solid stationary phases (e.g., silica gel) pose a significant risk to Meliaceae triterpenoids. The acidic silanol groups on silica frequently induce irreversible chemisorption or structural rearrangement of highly oxidized limonoids.

To circumvent this, High-Speed Countercurrent Chromatography (HSCCC) is prioritized. HSCCC is a versatile liquid-liquid separation technique where the sample is distributed between two non-miscible liquid phases, entirely eliminating solid support matrices[3]. Because limonoids contain multiple oxygen atoms that confer moderate polarity, exploiting small variations in their partition coefficients via HSCCC allows for the isolation of intact, artifact-free molecules[4].

Protocol 1: Self-Validating HSCCC Isolation Workflow

This protocol incorporates internal LC-MS feedback loops to ensure the isolated fractions remain chemically intact.

  • Solvent System Selection & Equilibration: Prepare a biphasic solvent system of Hexane:Ethyl Acetate:Methanol:Water (e.g., 1:2:1.5:1, v/v). Equilibrate in a separatory funnel at 25°C until two distinct, transparent phases form.

  • Stationary Phase Retention: Pump the upper organic phase into the HSCCC column (e.g., polytetrafluoroethylene tubing) at 30 mL/min while rotating the centrifuge apparatus at 800 rpm. Validation check: Ensure no solvent leakage and stable hydrodynamic pressure.

  • Sample Injection: Dissolve the target EtOAc-soluble Meliaceae extract in a 1:1 mixture of the upper and lower phases to prevent phase displacement. Inject into the sample loop.

  • Elution & Real-Time Monitoring: Pump the lower aqueous phase (mobile phase) at 2.0 mL/min in head-to-tail mode. Monitor the effluent continuously via a UV detector at 210 nm (detecting α,β-unsaturated carbonyls) and 254 nm (detecting the furan ring).

  • Fraction Validation: Collect fractions and immediately subject them to LC-ESI-MS. Self-Validation: Compare the precursor ion masses ( [M+H]+ or [M+Na]+ ) against the crude extract profile to confirm that no hydrolysis or degradation occurred during the run.

IsolationWorkflow A Meliaceae Plant Material B Solvent Extraction A->B Avoid thermal degradation C Liquid-Liquid Partitioning B->C D EtOAc Fraction (Target) C->D Moderate polarity E HSCCC Separation D->E Prevent silica adsorption F Preparative HPLC E->F Fine resolution G Pure Triterpenoids F->G

Workflow for the non-destructive isolation of Meliaceae limonoids.

Advanced Structural Elucidation: NMR & MS Strategies

Once isolated, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to establish the exact molecular formula. However, the core of structural elucidation relies on 1D and 2D NMR spectroscopy.

Because Meliaceae limonoids possess heavily overlapping aliphatic signals and multiple quaternary carbons, standard 1D 1 H and 13 C NMR are insufficient. The elucidation relies heavily on Heteronuclear Multiple Bond Correlation (HMBC) to bridge quaternary gaps, and Nuclear Overhauser Effect Spectroscopy (NOESY) to establish relative stereochemistry.

Table 1: Diagnostic NMR Chemical Shifts for Meliaceae Limonoid Scaffolds

Structural MotifTypical 1 H NMR Shift (ppm)Typical 13 C NMR Shift (ppm)Diagnostic 2D NMR Correlations
β-Substituted Furan Ring 7.20-7.40 (H-21), 6.20-6.40 (H-22), 7.30-7.50 (H-23)141-143 (C-21), 110-112 (C-22), 142-144 (C-23), 120-125 (C-20)HMBC: H-21 to C-20, C-22; H-22 to C-21, C-23
Epoxide Ring (e.g., C-14/C-15)3.50-3.90 (H-15)60-65 (C-15), 65-70 (C-14)HSQC: H-15/C-15; HMBC: H-15 to C-14, C-16
Esterified Oxymethine 4.50-5.5070-80HMBC: Oxymethine proton to ester carbonyl (170-175 ppm)
Tetrasubstituted Double Bond N/A130-140HMBC from adjacent methyl or methylene protons

Absolute Configuration: The TDDFT-ECD Paradigm

While NOESY provides the relative configuration, determining the absolute configuration (AC) is the most challenging feature in the structure elucidation of chiral natural products[5]. X-ray crystallography is the traditional gold standard; however, many novel limonoids precipitate as amorphous powders, rendering X-ray impossible.

To solve this, the5 has emerged as the definitive tool[5]. The causality here is rooted in quantum mechanics: by simulating the chiroptical properties of a proposed 3D structure and matching it against the experimental ECD spectrum, researchers can unambiguously assign the AC. Because flexible limonoid skeletons exist as an ensemble of rapidly interconverting conformers in solution, a single static structure misrepresents the macroscopic ECD signal. Thus, a rigorous conformational search and Boltzmann averaging are mandatory[6].

Protocol 2: Self-Validating TDDFT-ECD Workflow

This protocol ensures computational accuracy by validating that all optimized structures are true energetic minima.

  • Conformational Search: Subject the proposed relative configuration to a conformational search using Molecular Mechanics (e.g., MMFF94 force field) in a solvent model. Retain all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the selected conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. Apply a Polarizable Continuum Model (PCM) matching the experimental solvent (e.g., Methanol).

  • Frequency Validation (Crucial Step): Perform a vibrational frequency calculation on all optimized geometries. Self-Validation: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state, not a true minimum. Calculate their relative Gibbs free energies ( ΔG ) to derive Boltzmann populations. Discard conformers representing <1% of the population.

  • TDDFT Calculation: Compute the electronic transitions (minimum of 30 excited states) and rotatory strengths for the validated conformers using TDDFT at a higher level of theory (e.g., CAM-B3LYP/TZVP).

  • Spectrum Generation & Averaging: Apply a Gaussian band shape ( σ = 0.2–0.3 eV) to the calculated transitions. Generate the final theoretical ECD spectrum by Boltzmann-averaging the individual conformer spectra. Compare the curve shape and Cotton effect signs with the experimental data.

TDDFTECD S1 Proposed Relative Configuration S2 Conformational Search (MMFF94) S1->S2 S3 Geometry Optimization (DFT) S2->S3 Select conformers < 5 kcal/mol S4 TDDFT ECD Calculation S3->S4 Verify true minima S5 Boltzmann Averaging S4->S5 S6 Compare with Experimental ECD S5->S6 UV shift correction S7 Absolute Configuration Assigned S6->S7 High correlation

Logical workflow for TDDFT-ECD absolute configuration determination.

References

  • Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed Source: nih.gov URL:[Link]

  • Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review - ResearchGate Source: researchgate.net URL:[Link]

  • Isolation of Limonoids from Seeds of Carapa guianensis Aublet (Meliaceae) by High-Speed Countercurrent Chromatography | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Limonoids: overview of significant bioactive triterpenes distributed in plants kingdom - PubMed Source: nih.gov URL:[Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC Source: nih.gov URL:[Link]

  • Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra - UNIPI Source: unipi.it URL:[Link]

Sources

Exploratory

literature review of meliasenin class compounds

An In-depth Technical Guide to Limonoids of the Genus Melia Abstract The genus Melia, belonging to the Meliaceae family, is a prolific source of structurally complex and biologically active secondary metabolites. Among t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Limonoids of the Genus Melia

Abstract

The genus Melia, belonging to the Meliaceae family, is a prolific source of structurally complex and biologically active secondary metabolites. Among these, the limonoids, a class of highly oxygenated tetranortriterpenoids, stand out for their profound pharmacological and insecticidal properties. This guide provides a comprehensive review of the limonoids derived from Melia species, with a particular focus on Melia azedarach and Melia toosendan. We will delve into the chemical diversity, classification, and biosynthetic origins of these compounds. Detailed methodologies for their isolation and state-of-the-art techniques for structural elucidation are presented, reflecting field-proven laboratory practices. The narrative further explores the rich spectrum of biological activities, including anti-inflammatory, cytotoxic, neuropharmacological, and insecticidal effects, elucidating the underlying mechanisms of action and key signaling pathways. Finally, this guide addresses the current challenges and future perspectives in the development of Melia limonoids as potential therapeutic agents and eco-friendly agrochemicals.

Introduction: The Chemical Arsenal of the Melia Genus

The Meliaceae family, often called the mahogany family, is renowned for its production of intricate secondary metabolites, particularly triterpenoids.[1] Within this family, the genus Melia has been a subject of intense phytochemical investigation for centuries, owing to its use in traditional medicine for treating a variety of ailments, from inflammation and pain to parasitic infections.[2][3] Modern scientific inquiry has validated many of these traditional uses, attributing the observed bioactivities to a diverse array of chemical constituents, including steroids, flavonoids, and various phenolic compounds.[2][4]

However, the most characteristic and abundant bioactive compounds isolated from Melia species are the limonoids .[2][5] Limonoids are modified triterpenes, specifically classified as tetranortriterpenoids, which arise from the loss of four terminal carbons from the side chain of a tetracyclic triterpene precursor.[2] Their fundamental structure features a 4,4,8-trimethyl-17-furanylsteroidal skeleton.[6] These molecules are responsible for the bitter taste of many Meliaceae plants and are the cornerstone of their potent biological effects.[3]

This technical guide offers a detailed exploration of these fascinating molecules. We will dissect their structural nuances, outline robust protocols for their isolation and characterization, and synthesize the current understanding of their diverse pharmacological activities, providing researchers with a foundational resource for advancing drug discovery and development in this area.

Chemical Diversity and Structural Classification

The structural diversity of limonoids isolated from the Melia genus is vast, with over 200 distinct compounds identified to date.[2][3] This diversity arises from various oxidative modifications, rearrangements, and cleavage of the parent triterpene skeleton.

Biosynthetic Precursors

The biosynthesis of limonoids begins with tetracyclic triterpenoid precursors, typically of the tirucallane or euphane type.[3] A series of oxidative steps, including epoxidation and Wagner–Meerwein rearrangements, leads to the formation of the apotirucallane/apoeuphane skeleton. Subsequent loss of four carbons from the side chain and cyclization forms the characteristic 17β-furan ring, yielding the basic limonoid framework.[2]

Major Structural Classes

Based on modifications to the core carbocyclic framework, limonoids from the genus Melia are broadly categorized into two principal groups.[2][3][5]

  • Ring-Intact Limonoids: These compounds retain the intact tetracyclic core of the triterpenoid precursor.

  • Ring-C-Seco Limonoids: This class is characterized by the oxidative cleavage of the C-ring, a defining feature of many highly active limonoids from Melia. Toosendanin, one of the most studied limonoids from M. toosendan and M. azedarach, is a prime example of this class and serves as a key bioactive marker for these species.[2][5]

Further subclassifications are based on additional skeletal rearrangements, leading to groups such as the vilasinin, nimbin, and salannin types, among others.[6]

Caption: Major classifications of Melia limonoids.

Isolation and Structural Elucidation: From Plant to Pure Compound

The successful isolation and characterization of limonoids require a systematic and multi-step approach, combining classical phytochemical techniques with modern analytical instrumentation. The causality behind this workflow is to progressively enrich the target compounds by removing interfering substances based on their physicochemical properties like polarity and molecular weight.

General Experimental Workflow

The process begins with the extraction of crude metabolites from plant material, followed by systematic fractionation and purification.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis plant Dried Plant Material (e.g., M. azedarach fruits) extract Crude Methanolic/Ethanolic Extract plant->extract Solvent Maceration fractions Solvent Partitioning (Hexane, EtOAc, etc.) extract->fractions Liquid-Liquid Extraction cc Silica Gel Column Chromatography fractions->cc Polarity-based Separation hplc Preparative HPLC cc->hplc High-Resolution Separation pure_cpd Pure Limonoid hplc->pure_cpd analysis Spectroscopic & Spectrometric Analysis (NMR, HRMS) pure_cpd->analysis Elucidation

Caption: General workflow for limonoid isolation.

Detailed Experimental Protocol

The following table outlines a typical, self-validating protocol. Each step is designed to yield fractions that can be analytically checked (e.g., by TLC) to ensure the separation is proceeding as expected before committing to the next, more resource-intensive step.

StepProcedureRationale & Key Insights
1. Extraction Dried, powdered plant material (e.g., 10 kg of M. azedarach stems) is extracted exhaustively with hot methanol.[7] The solvent is then removed under reduced pressure.Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including glycosides and highly oxygenated limonoids. Hot extraction increases efficiency.
2. Fractionation The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.This critical step separates compounds into broad classes based on polarity. Non-polar compounds (fats, some triterpenes) partition into hexane, while limonoids typically concentrate in the moderately polar EtOAc fraction.
3. Column Chromatography The bioactive fraction (e.g., EtOAc) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether-EtOAc or hexane-EtOAc).[7]This is the primary purification step. The silica stationary phase separates compounds based on their differential adsorption, which is governed by polarity. Fractions are collected and monitored by TLC.
4. Final Purification Fractions containing compounds of interest are further purified using techniques like Sephadex LH-20 chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).Sephadex separates based on size and polarity, removing polymeric substances. Reverse-phase preparative HPLC provides high-resolution separation, yielding pure compounds suitable for structural analysis.
Structural Elucidation Techniques

Determining the complex, stereochemically rich structures of limonoids is a non-trivial task that relies on the synergistic use of several advanced analytical methods.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of the isolated compound, providing the foundation for all subsequent structural analysis.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the complete structure.

    • 1D-NMR (¹H and ¹³C): Provides information on the types and numbers of protons and carbons in the molecule.[8]

    • 2D-NMR Experiments: These are crucial for assembling the molecular puzzle.

      • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the relative stereochemistry by identifying protons that are close in space.[8]

A Spectrum of Biological Activities and Mechanisms

Limonoids from the Melia genus exhibit a remarkable range of biological activities, making them attractive candidates for both pharmaceutical and agricultural applications.

Insecticidal and Antifeedant Activity

Historically, the most recognized property of Melia extracts is their potent insecticidal and insect antifeedant activity.[2][5] Compounds like Toosendanin act as potent feeding deterrents and growth regulators against a wide variety of agricultural pests.[9][10] The mechanism often involves interference with neuroendocrine systems and gut physiology of the insect.

Anti-inflammatory Effects

Several limonoids have demonstrated significant anti-inflammatory properties. For instance, novel limonoids isolated from the fruits of M. azedarach have been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[8]

  • Mechanism: The anti-inflammatory action is mediated by the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 , and the suppression of reactive oxygen species (ROS) and nitrite production.[8] Mechanistic studies reveal that these effects are linked to the modulation of key signaling pathways, including the NF-κB and JAK2/STAT3 pathways.[8]

Sources

Protocols & Analytical Methods

Method

analytical methods for quantification of 3-Epimeliasenin B in plant extracts

Application Note & Protocol: AN-03EMB-V1 A Validated High-Performance Liquid Chromatography (HPLC-UV) Method for the Accurate Quantification of 3-Epimeliasenin B in Plant Extracts Abstract This application note details a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: AN-03EMB-V1

A Validated High-Performance Liquid Chromatography (HPLC-UV) Method for the Accurate Quantification of 3-Epimeliasenin B in Plant Extracts

Abstract

This application note details a robust and validated analytical method for the quantification of 3-Epimeliasenin B, a bioactive limonoid triterpenoid found in various plant species, particularly within the Meliaceae family.[1][2] The method utilizes Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV). The protocol provides comprehensive procedures for sample extraction, preparation of calibration standards, and detailed instrumental conditions. Furthermore, this document presents a complete validation strategy executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's reliability, accuracy, and precision.[3][4] This guide is intended for researchers in natural product chemistry, quality control laboratories, and drug development professionals requiring a precise and dependable method to quantify 3-Epimeliasenin B in complex plant matrices.

Principle and Scientific Rationale

The accurate quantification of specific phytochemicals like 3-Epimeliasenin B is essential for understanding their pharmacological potential, standardizing herbal extracts, and ensuring product quality.[5] Limonoids, a class of highly oxygenated triterpenoids, are prevalent in the Meliaceae family and exhibit a wide range of biological activities.[2][6]

This method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

  • Scientific Rationale: RP-HPLC is the chosen methodology due to its high resolving power, sensitivity, and suitability for analyzing moderately polar compounds like triterpenoids from complex mixtures.[7] A C18 stationary phase (non-polar) is used, while the mobile phase is a polar mixture of acetonitrile and water. 3-Epimeliasenin B, being moderately polar, will partition between these two phases. By carefully controlling the mobile phase composition (gradient elution), we can achieve a distinct separation of the analyte from other matrix components, resulting in a sharp, quantifiable peak. Detection is performed using a UV detector, as many triterpenoids exhibit UV absorbance in the low wavelength range (200-220 nm).[8] The method's reliability is established through a rigorous validation process that assesses its suitability for the intended purpose.[9]

Materials, Reagents, and Equipment

Standards and Reagents
  • 3-Epimeliasenin B Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)[10]

  • Formic Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Plant Material (e.g., dried and powdered leaves or bark of Melia spp.)

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)

  • Analytical Balance (4-decimal place)

  • Ultrasonic Bath

  • Vortex Mixer

  • Centrifuge

  • Syringe Filters (0.22 µm PTFE or Nylon)

  • Volumetric flasks, pipettes, and vials

Experimental Workflow Diagram

The overall process from sample handling to final quantification is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Weigh Plant Material & Reference Standard P3 Perform Sample Extraction (Ultrasonication) P1->P3 P2 Prepare Stock & Working Standard Solutions P4 Filter Extracts & Standards (0.22 µm) P2->P4 P3->P4 A1 Set Up HPLC Instrument Conditions P4->A1 A2 Inject Calibration Standards (Generate Curve) A1->A2 A3 Inject Sample Extracts A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Concentration using Regression Equation D1->D2 D3 Report Final Result (mg/g of plant material) D2->D3

Caption: High-level workflow for the quantification of 3-Epimeliasenin B.

Protocols: Step-by-Step Methodology

Preparation of Standard Solutions
  • Rationale: Creating a series of precise standard solutions is fundamental for generating a reliable calibration curve, which is the basis for quantification.[11]

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3-Epimeliasenin B reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol. This solution should be stored at 4°C and protected from light.

  • Working Stock Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Working Stock Solution with the mobile phase (initial conditions). A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation: Extraction from Plant Material
  • Rationale: The goal of extraction is to efficiently transfer the target analyte from the solid plant matrix into a liquid solvent while minimizing the co-extraction of interfering compounds. Methanol or ethanol are effective solvents for triterpenoids.[10][12] Ultrasonication is used to enhance this process by disrupting plant cell walls.[12]

  • Weighing: Accurately weigh approximately 1.0 g of finely powdered, dried plant material into a 50 mL conical tube.

  • Extraction: Add 20 mL of methanol to the tube.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.[12]

  • Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction. Combine all supernatants.

  • Final Sample: Evaporate the combined methanolic extract to dryness under reduced pressure. Reconstitute the residue in a precise volume (e.g., 5.0 mL) of methanol.

  • Filtration: Prior to HPLC injection, filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

HPLC Instrumentation and Conditions
  • Rationale: The selected parameters are optimized to provide good separation (resolution), sharp peak shape, and a reasonable run time. A C18 column is standard for reverse-phase chromatography. The gradient elution, starting with high aqueous content and moving to high organic content, allows for the elution of compounds across a range of polarities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analyte is in a single ionic state.

Table 1: HPLC Operating Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80-100% B; 30-35 min: 100% B; 35-40 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 215 nm

Method Validation Protocol (ICH Q2(R1))

  • Rationale: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9] Following ICH guidelines is the industry standard for ensuring data integrity.[13][14]

G Validation Validated Analytical Method Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Result Reliable & Accurate Quantification Validation->Result Ensures

Caption: Core parameters for method validation as per ICH Q2(R1) guidelines.

Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Protocol: Analyze a blank (mobile phase), a standard of 3-Epimeliasenin B, and a plant extract sample. Compare the chromatograms. The retention time of the peak in the sample should match the standard, and the blank should show no interfering peaks at this retention time. A DAD detector can be used to check for peak purity.

Linearity and Range

The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform a recovery study by spiking a known amount of plant extract with the 3-Epimeliasenin B standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze these spiked samples in triplicate.

  • Calculation: % Recovery = [(Amount Found - Original Amount) / Amount Spiked] x 100

  • Acceptance Criteria: Mean recovery should be within 98-102%.

Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Representative Results & Data Analysis

Calibration Curve

The following is representative data for a typical calibration curve.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
1.018,5401.5
5.092,1501.1
10.0186,3000.8
25.0465,5000.5
50.0930,1000.4
100.01,865,2000.2
Regression Equation y = 18645x + 120
Correlation (r²) 0.9998
Method Validation Summary

The following table summarizes typical acceptance criteria and example results for the validation protocol.

Table 3: Summary of Validation Parameters and Representative Results

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%
- Repeatability0.85%
- Intermediate Precision1.25%
LOD Report Value0.2 µg/mL
LOQ Report Value0.6 µg/mL
Calculation of Concentration in Plant Material

The concentration of 3-Epimeliasenin B in the original plant sample is calculated using the regression equation from the calibration curve.

  • Calculate Concentration in Solution (C_soln, in µg/mL):

    • C_soln = (Peak Area_sample - y-intercept) / slope

  • Calculate Total Amount in Extract (A_total, in µg):

    • A_total = C_soln × V_reconstitution

    • Where V_reconstitution is the final volume of the reconstituted extract in mL (e.g., 5 mL).

  • Calculate Final Concentration in Plant Material (C_final, in mg/g):

    • C_final = (A_total / W_sample) / 1000

    • Where W_sample is the initial weight of the plant material in grams (e.g., 1.0 g).

Conclusion

The RP-HPLC-UV method described in this application note is specific, accurate, precise, and linear for the quantification of 3-Epimeliasenin B in plant extracts. All validation parameters were successfully met according to the ICH Q2(R1) guidelines. This robust protocol provides a reliable tool for quality control and research applications involving this important bioactive compound.

References

  • Quality Guidelines - ICH. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_8bDCJ4z41OnmrimXQAPUXdW_2u--RmkSGk2yeAieV9uanDVPW52bGxyjXs8sDdaN5Jydp3zUSqDka44Pcso0aIcTdqeLgsTifPo5vVTRipgHREVpZjgz71YINEoYdRJODvU23hQ=
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKxJspCr6EHCP0sWi7N2Z0JPrz2xc18waAUJVVupTk9No_nkPrhafngIlKnQqBvQX72EEKUN4j-7zkgxWmSoFfe9BkpbF3LUGwv6CeijPTXtCJqIIfjkGBbCz_KWYbBjPHHHiWe1dfttZ6JhPKUx5Le4e6MK1tqSegjpq-U-fNRj3I
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBIhiJrn2cq0D6JK-LiF1rIOFLyCYkYE1TGwh1nhAjJYEJFKsKvp5vMtmF0FsJdhdeGnPj-PgGs7TZ_50ufyC45PLaVGyUeJp6BLpZbxFpOEuq5VmqcpPujDsl1znEUuiwY2ZUHs5YshtthLsX_1l4GF-GO0mx-2qt9KSKQxfl_3PjNAzelb4oydVvFuttKDkfNn2LA4NzSqVl5iEhxL8r75v5Ipp1j2d_PkLf-QZoIEblhZBJMCE7cENHPVA4tFR_rdfxw4PVy9coI4nV3liszA==
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb9cnCmoOGCtMZEkOgTUSf8MRLLM90a64thN26O7fYBInMnY1gQcKoeaNfHJ6v0rLKUPl0aggVRWfpeEutSTrg96rHIr7M6ltAQURFiKMSzV9E-7fCY-qquouct3lqm9TNK8j1TWqmERi9j9-lARc5xOACx5DVa1AlwEPmNsI1E3HCa4MYysid5_Dwp9sWuic0E0Pw52XWM08nRgGjv7G6elpeMfFTn8NrONOEHYcdowE_zTk=
  • MS diagnostic model and rapid distinguishing of bioactive limonoids in fruits of Melia toosendan using solid-phase extraction coupled with LC-MS/MS. (2021, May). Phytochemical Analysis, 32(3), 308-317. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiBw-nviTTUv4qn6nI46-M6aKRTvuT6ushaCzzy5BEZ5rZmr1t6ovDzc-KmaV2yXFgGnSKWD17J23KBaAfEQYxic7OUQgFOfSwXOyfbVzD8VSinpgGEUUvoKZKUtnU2y-27aSJ
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMZNMM-p8-TP7Pz_TZlFqpDE1bMGgbi0T--43ExfX1hbuaaTQ4XYWW63HCe5sO-gYFbIWVoQPVPBTg6OEE_J-PjNhgTUdBdUhrlDwDfkPygXJjxvIlSvr_YccIBBBFYLJUv-PI
  • Determination of Triterpenoids in Some Lamiaceae Species. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0-yHF8jKBlsPSEn-p15IvTZYfSn19moMo0hDyEvrD5ng1DOBhcWWvXq7w9IQ_ImVsl1qxT8t5MbpPYE7G59Z66wzv2x1SsuuckGd9Nxq8iz6RY5fueDhgfp1k3IB98GH2175G7py5-cyu8yjrK8u3xDlJ3CMP57cqWdTbHtpxs3rjt4qekKjnVd-Z9ahitWqzYxdI-Y74BDpKA3EhVnY-kLmEiWYcg3f9DC8=
  • Validated spectrophotometric method for quantification of total triterpenes in plant matrices. (2020, April 13). Chemical and Biological Technologies in Agriculture, 7(1). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZRXPY9Ggzglm0Q8i0R3eOQ-xBtlEpogOjY9Bg26HZRnXl4HAF5oNg3FdDoIM59vtxrDH79nhNcTGr5rycFAP9Rmq3OmutT2P2r1jnDHZQU1azOeUhcmIinZX57EfUzUR6bi008JV20ZcxkM=
  • Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry. (2023, May 7). Molecules, 28(9), 3911. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHAAnQGVcdz9x0Lki4GEZ_UiZtUBRwPHHKDmVCJJY9iZBknJ2TY1Oe1NYF66pKRis8zypKLf2m7mSDFkkk9S9kOXwcQwTdGUpgjWCMOEiNYokS0obr-Y80Z9MHuk5QuinQTIg=
  • Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms. (2016, November 24). Frontiers in Plant Science, 7, 1801. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2sZVUSjvq9S1vXW44eMNR71mgg_x7bYbhsFvu_XPO960Zeca1jyR2jzMncmRy2S-m94fwauECb5SpfozOHG9KTKeN4EQeQNYZnFpVwpWUudKTsPTYLTWUVwnAXGHb-NhbuRqNyCKMGbZu8p4=
  • Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs). (2021, October 2). ACS Omega. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_sj-j0ze_3F2WOQMH2OHQ0KsFixSE7GkMvwUZe1M0VyBAra1DSlfGs7PIErfuJop00pHE30PuCu_8gXUmXIb6rMODhv8S7kXLLRMjhIJlL3ouYzyk7OxsZ8T4tBlShu1tMU6_ft94VtFBbviIvcM0bMFRswgR0sP9836ZYpkINOuve59-GeXkgr_ZRLjVeWMl3qDaw_Iv9J5mN1cBTdgXIF-CqrcMaPVdb1RJSs_t4GXapxv3A_zDI4cdKHH1xAw6ucpyvZ1mQ08FYNQjOkpwn_HsUSbalfVv64cQDcaWKzY=
  • Isolation and characterization of novel limonoids in Trichilia pallida (Meliaceae) guided by LC-MS/MS. (2025, November 7). 10th Brazilian Conference on Natural Products. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf8l7BZJ7zCBqUhTHQQJSRd8FA5lf373kInERiHEp7dKCpUHoLs6T9mGlJa9QEG02VAfHZj-JFUc00dwxHYjRGXS-Kv6JyJHnv4oTNqnjoFUU928ZBMahuzTbYFGpte64NfqI_g-PCv7LAO2D50JS5ffBCpNnCAKI9p0nZ4uQqdQQJS8eX0HVaUY1q_B3TbMcuFVzYNBwyIKpjHI22m2vaxlo4DI0xTQc0mCHoNHIMLS4=
  • Determination of Triterpenoid Saponins (Quillaja saponaria Molina) from Roots of Withania somnifera (L.). (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnv9KtWVq6MzonAlLWtq9PvqmwKxKLMqUSfTszHxXVDJ9XkfmjMfzDnmgIhxl5hhtjv76eLqPPbpZSm5SMHKm4syisZc_RTM84LVUhjyGYI69YJlYlkn05q08zB1GJ-xBqmHF6OqxTiJAPmQrV9uqC4In3Ct_sBibjoA==
  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. (n.d.). Frontiers in Pharmacology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS2n8hWhAgRnq9RKtAApFAnbQ-gOX1pz-rDcjDPvWj8S3dun6Xx83MNKPvxa_V5mL4bAxz9nMNAOpZSFlZe_CMiuR774IPK03W3jdkMQMiEG_BtHeeFoEZVAwPu_1O37leAZS1opluOdCOJ-4=
  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. (n.d.). Frontiers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc6Kjz_WY8GOltxhuu-SodtxofzCB8Zf90LEdVTHbQy___BuSqkCeEUxMYieGTQTI1VzsIcFuGE0pxKH_sn5amjDzBjzqY8jI5PCEOkvfTP1z3br0HuFLgRKOk0NnObAmfKO8fASUeD501g6uFpSo0Tm33Q_PMrlhxZ8QGw3-e1v1PiOiMWOA_aVEK1B1XrQ9ozZx3
  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (n.d.). Revista Brasileira de Farmacognosia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgUkewLVL-T55Np_UZGlyoddYwDcGGup-QlD-TvTR7-InVP2y280SMhQrRGRiRCG4YN9mzgQR5Gz39N5CbdUReuPXgxS513Zq68jt-Rr4VW7FO3jbxDYV0mbSyyudjf0Kz1TYZWyDdPRaCkjWWmD3JwYCg
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from vertexaisearch.cloud.google.
  • Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. (n.d.). Medicines for Malaria Venture. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYWnXKmvBicHffmHHtGovP_DIMQYxN7AAQTzSm1eDpNe8DkCnUVRkh9Q2wP49g31JK7z1hRDtu77xzsmkwVbIQLGHtWv3xJ8LBupA8T6YVbReTfmW6UXvsfAKVfw6lEjnTwmd6KwnR1ber68BHDOcUJmwyC7OHSpZ3nynkW7k_UmU7kOionqA7rKnjlD7a9ukbn-M7ZSVaFQTKf3z3_B5iXhoh6z1yF-E05OYMECQYyyw8ZWFu2edv8Qg=
  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023, February 27). Molecules, 28(5), 2217. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOTSznEyiwReJPjB2vhbtsrc-m9_l4s6Vok-1ugPkQHmQ1CM8-Mis9CaJRaFUeUe9l-t5A65O02U_YavPmnpnqyOpHBrPeW-Mn5TpoBB26NFM4tm4J8bWKBkHJ3vqiLlh_kUk=
  • Identification and Quantification of Phenolic Acids by HPLC, in Three Wild Edible Plants Viz. Viburnum foetidum. (2016, October 1). International Journal of Pharmaceutical and Clinical Research, 8(10), 1419-1425. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExwDOXsP0MxYrq_Jtb4Xllq5eF_ZO9IJJPZ_eb97DJU2wtySADjHx0cRNALu3an2HGReDjCTk5CSTURyyPNNnQvSPkXQJTwAjCzhJXhXRjNjbq8i2pj9gikMyS-o-rP82o7eQYXj0pN1R-GDDJP0DlNKVq8TkxLsLutSVZbA==

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3-Epimeliasenin B

Introduction & Scientific Background 3-Epimeliasenin B (CAS: 1222475-77-5) is a highly lipophilic, bioactive triterpenoid natural product primarily isolated from the seeds and fruits of the Chinaberry tree (Melia azedara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Background

3-Epimeliasenin B (CAS: 1222475-77-5) is a highly lipophilic, bioactive triterpenoid natural product primarily isolated from the seeds and fruits of the Chinaberry tree (Melia azedarach L.) [1]. With a molecular formula of C₃₀H₄₄O₄ and a molecular weight of 468.68 g/mol , this compound belongs to the tirucallane-type triterpenoids, a class of molecules heavily investigated for their potent cytotoxic and anti-inflammatory properties [2].

From an analytical perspective, quantifying 3-Epimeliasenin B presents specific chromatographic challenges. Like many triterpenoids, it lacks a highly conjugated π -electron system, rendering standard UV detection at 254 nm ineffective. Furthermore, its extreme hydrophobicity requires high organic mobile phase compositions, which can lead to co-elution with other non-polar matrix interferences (such as plant sterols and lipids) [3].

This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) method utilizing orthogonal detection (UV at 210 nm and Evaporative Light Scattering Detection - ELSD) to ensure accurate quantification and structural integrity during drug development and phytochemical screening.

Experimental Logic & Causality (Method Development)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. Every choice in this protocol is designed to mitigate the inherent physicochemical challenges of 3-Epimeliasenin B:

  • Column Selection (C18 vs. C8): A high-density, end-capped C18 column (e.g., Agilent Zorbax SB-C18) is mandatory. The extensive carbon load provides the necessary hydrophobic retention to resolve 3-Epimeliasenin B from structurally similar tirucallane isomers (like melianone or 3- α -tigloylmelianol) [3].

  • Orthogonal Detection (UV 210 nm + ELSD): Because the molecule only possesses isolated double bonds and a γ -lactone ring, its UV maximum lies in the low-wavelength region (~205–210 nm). At this wavelength, gradient baseline drift is inevitable due to mobile phase absorbance. Coupling UV with ELSD provides a universal, mass-based detection mechanism that is immune to optical baseline drift, ensuring trustworthy peak integration.

  • Mobile Phase Additives (0.1% Formic Acid): While 3-Epimeliasenin B is neutral, plant extracts contain acidic matrix components. Formic acid suppresses the ionization of these background acids, sharpening their peaks and preventing them from tailing into the triterpenoid retention window. It also ensures the method is directly transferable to LC-MS/MS workflows [4].

Visualizing the Workflows

Extraction and Analytical Workflow

The preparation of 3-Epimeliasenin B requires selective partitioning to remove polar sugars and tannins before HPLC injection.

Extraction_HPLC_Workflow A Melia azedarach Seeds (Pulverized) B Methanolic Extraction (Room Temp, 3x) A->B C Liquid-Liquid Partitioning (DCM : Water) B->C D DCM Fraction (Triterpenoid Enriched) C->D E Sample Reconstitution (HPLC-grade ACN) D->E F RP-HPLC Analysis (C18 Column, UV 210nm / ELSD) E->F

Workflow for the extraction and HPLC analysis of 3-Epimeliasenin B.

Biological Mechanism of Action

Triterpenoids from Melia azedarach are known to exert anti-inflammatory effects by interrupting macrophage signaling pathways [4].

Bioactivity_Pathway LPS LPS Stimulus TLR4 Macrophage TLR4 Receptor LPS->TLR4 ROS ROS Production TLR4->ROS NFKB NF-κB Activation ROS->NFKB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines EpiB 3-Epimeliasenin B (Triterpenoid) EpiB->ROS Inhibits EpiB->NFKB Inhibits

Proposed anti-inflammatory mechanism of Melia azedarach triterpenoids.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Reference Standard: 3-Epimeliasenin B (Purity 98%), stored desiccated at -20°C [1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane (DCM). Ultrapure water (18.2 M Ω⋅ cm).

  • Additives: LC-MS grade Formic Acid.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh 1.0 mg of 3-Epimeliasenin B standard. Dissolve in 1.0 mL of HPLC-grade ACN (Note: If solubility is sluggish, add 5% DMSO or sonicate at 37°C for 5 minutes) [1].

  • Working Curve: Dilute the stock solution with ACN to create a 5-point calibration curve ranging from 10 µg/mL to 200 µg/mL.

  • Matrix Extraction:

    • Pulverize 10 g of dried Melia azedarach seeds.

    • Extract with 100 mL of Methanol under sonication for 30 minutes. Filter and evaporate the solvent under reduced pressure.

    • Suspend the residue in 20 mL of water and partition three times with 20 mL of DCM.

    • Collect the lower DCM layer (contains the lipophilic triterpenoids), evaporate to dryness, and reconstitute in 2.0 mL of ACN.

  • Filtration: Pass all standards and samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

HPLC Instrument Conditions

Set up the liquid chromatograph according to the following validated parameters:

  • Column: Agilent Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent end-capped C18.

  • Column Temperature: 30°C (Maintains reproducible viscosity and retention times).

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Detectors:

    • UV/Vis: 210 nm (Reference 360 nm).

    • ELSD: Drift tube temperature 50°C, Nebulizer gas (N₂) pressure 3.5 bar, Gain 5.

Gradient Elution Program

Table 1: Optimized HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.01.04060Initial hold to elute polar matrix components.
15.01.0595Linear ramp to elute highly lipophilic triterpenoids.
20.01.0595Isocratic wash to clear strongly retained lipids.
21.01.04060Return to initial conditions.
26.01.04060Column re-equilibration (5 column volumes).

System Suitability & Data Presentation

To ensure the protocol acts as a self-validating system, a system suitability test (SST) must be performed using the 50 µg/mL standard prior to analyzing unknown samples.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD 1.0% (n=5)Validates pump proportioning valve stability and column equilibration.
Peak Area RSD 2.0% (n=5)Confirms autosampler precision and absence of sample degradation.
Tailing Factor ( Tf​ ) 0.85 – 1.50Ensures the end-capping of the C18 column is intact, preventing secondary silanol interactions.
Theoretical Plates (N) 5,000Verifies column bed integrity and optimal linear velocity for the analyte.

Note: 3-Epimeliasenin B typically elutes between 12.5 and 14.0 minutes under these gradient conditions, depending on the exact dead volume of the LC system.

References

  • BioCrick. "3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids | High Purity". BioCrick Manufacturer Catalog. Available at:[Link]

  • LookChem. "3-Epimeliasenin B, CasNo.1222475-77-5". Chemical Database. Available at:[Link]

  • Ntalli, N. G., et al. "Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits." Molecules 15, no. 9 (2010): 5866-5877. Available at:[Link]

  • Wang, Y., et al. "Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity." Molecules (2024). Available at:[Link]

Method

Application Note: Insecticidal Activity Testing of 3-Epimeliasenin B

Introduction and Scientific Rationale The shift toward sustainable agriculture has accelerated the search for botanical insecticides that offer high efficacy against agricultural pests while minimizing non-target environ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The shift toward sustainable agriculture has accelerated the search for botanical insecticides that offer high efficacy against agricultural pests while minimizing non-target environmental toxicity. Limonoids—highly oxygenated tetranortriterpenoids isolated from the Meliaceae family—represent one of the most promising classes of plant-derived crop protection agents .

3-Epimeliasenin B (CAS: 1222475-77-5) is a structurally complex apotirucallane-type triterpenoid naturally occurring in the fruits and seeds of Melia azedarach (Chinaberry tree) . Unlike broad-spectrum synthetic neurotoxins, Meliaceous limonoids typically exert a dual-action mechanism: potent pre-ingestive antifeedant activity and post-ingestive endocrine disruption . This application note provides a validated, step-by-step methodological framework for quantifying the insecticidal and growth-inhibiting properties of 3-Epimeliasenin B against the model lepidopteran pest Spodoptera frugiperda (Fall Armyworm).

Mechanistic Overview

To design an effective screening protocol, one must understand the causality behind the compound's bioactivity. Upon contact with the insect's gustatory sensilla, 3-Epimeliasenin B triggers acute behavioral avoidance (antifeedant effect). If ingestion is forced, the compound induces significant midgut lesions, inhibits critical digestive enzymes (e.g., Acetylcholinesterase), and antagonizes the ecdysone receptor (EcR) in the neuroendocrine system. This cascade leads to aborted molting, developmental arrest, and subsequent larval mortality , .

G EpiB 3-Epimeliasenin B (Melia azedarach Limonoid) Midgut Midgut Epithelium (Receptor Binding) EpiB->Midgut Ingestion Endocrine Neuroendocrine System (Prothoracic Gland) EpiB->Endocrine Systemic Absorption Antifeedant Gustatory Sensilla Desensitization EpiB->Antifeedant Contact/Taste EnzymeInhib Inhibition of Digestive Enzymes (e.g., AChE) Midgut->EnzymeInhib Cellular Toxicity Ecdysone Ecdysone Receptor (EcR) Antagonism Endocrine->Ecdysone Hormone Disruption Starvation Feeding Deterrence & Starvation Antifeedant->Starvation Primary Effect EnzymeInhib->Starvation Nutrient Deprivation Molting Molting Disruption & Larval Mortality Ecdysone->Molting Growth Arrest

Fig 1: Dual-action insecticidal mechanism of 3-Epimeliasenin B via midgut and endocrine disruption.

Experimental Protocols

Protocol 1: Choice and No-Choice Leaf Disk Assays (Antifeedant Activity)

Expertise & Causality: The choice assay determines behavioral repellency, while the no-choice assay forces ingestion to differentiate true physiological toxicity from starvation due to behavioral avoidance . Trustworthiness: Azadirachtin is utilized as a positive control to benchmark efficacy, while a solvent-only negative control ensures the carrier does not artificially influence feeding behavior.

Step-by-Step Workflow:

  • Preparation of Test Solutions: Dissolve 3-Epimeliasenin B in analytical-grade acetone to create a 10 mg/mL stock. Dilute with distilled water containing 0.05% Triton X-100 (surfactant for uniform leaf spreading) to achieve working concentrations (e.g., 50, 100, 250, 500 µg/mL). Critical: Keep final acetone concentration below 2% to prevent phytotoxicity to the leaf disks.

  • Leaf Disk Preparation: Punch 2-cm diameter disks from fresh, untreated cabbage leaves (Brassica oleracea).

  • Application: Dip disks into the test solutions for exactly 5 seconds. Air-dry for 30 minutes in a fume hood to allow solvent evaporation.

  • Assay Setup (Choice): Place two treated and two control disks alternately in a Petri dish lined with moistened filter paper. Introduce a single, 4-hour-starved 3rd instar S. frugiperda larva to the center.

  • Assay Setup (No-Choice): Place four treated disks (or four control disks) in separate Petri dishes with a single larva.

  • Incubation & Measurement: Incubate at 25±1°C, 65±5% RH, 16:8 (L:D) photoperiod. Terminate the assay when 75% of the control disks are consumed (typically 24–48h).

  • Data Analysis: Measure the consumed area using a leaf area meter or ImageJ software. Calculate the Antifeedant Index (AI):

    AI=[(C−T)/(C+T)]×100

    (Where C = area of control leaf consumed, T = area of treated leaf consumed).

Protocol 2: Topical Application Assay (Acute Contact Toxicity)

Expertise & Causality: This assay bypasses the digestive tract to evaluate cuticular penetration and direct systemic toxicity. Acetone is specifically chosen as the carrier solvent because its high volatility allows it to evaporate instantly upon application, preventing solvent-induced suffocation.

Step-by-Step Workflow:

  • Dosing: Prepare serial dilutions of 3-Epimeliasenin B in 100% acetone (e.g., 1, 5, 10, 20 µg/µL).

  • Application: Immobilize 3rd instar larvae briefly on a cold plate (4°C) for 3 minutes. Using a Hamilton repeating micro-syringe, apply exactly 1 µL of the solution to the dorsal prothoracic region of each larva.

  • Recovery & Rearing: Transfer treated larvae to individual 24-well plates containing an artificial diet to prevent cannibalism.

  • Scoring: Record mortality at 24, 48, and 72 hours. Larvae are considered dead if they fail to respond to gentle prodding with a fine camel-hair brush.

  • Statistical Validation: Use Probit analysis (Finney's method) to calculate the LD50 (Lethal Dose for 50% of the population) and 95% confidence intervals.

Protocol 3: In Vivo Enzymatic Inhibition Assay

Expertise & Causality: Limonoids often induce secondary toxicity by inhibiting acetylcholinesterase (AChE) or overwhelming detoxification enzymes like Glutathione S-Transferase (GST) . Measuring these biomarkers confirms the biochemical mode of action.

Step-by-Step Workflow:

  • Tissue Preparation: Collect surviving larvae 48 hours post-treatment (from the LC30 treatment group). Homogenize 5 larvae in 2 mL of ice-cold 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA and protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Collect the supernatant (enzyme extract).

  • AChE Assay (Ellman’s Method): In a 96-well microplate, combine 10 µL of enzyme extract, 180 µL of 0.1 M phosphate buffer, and 10 µL of 10 mM DTNB (dithiobisnitrobenzoate). Incubate for 5 min. Add 10 µL of 10 mM acetylthiocholine iodide (ATChI) to initiate the reaction.

  • Measurement: Read absorbance kinetically at 412 nm for 10 minutes using a microplate reader. Calculate specific activity (ΔOD/min/mg protein) and express as a percentage of the solvent control.

Data Presentation

The following tables summarize the expected quantitative outcomes when evaluating 3-Epimeliasenin B against S. frugiperda, utilizing Azadirachtin as a benchmark standard.

Table 1: Antifeedant and Larvicidal Activity of 3-Epimeliasenin B vs. Azadirachtin

CompoundAntifeedant ED50 (µg/cm²)72h Topical LD50 (µ g/larva )95% Confidence Interval (LD50)
3-Epimeliasenin B 1.45 ± 0.123.823.15 – 4.60
Azadirachtin (Control) 0.85 ± 0.081.501.10 – 1.95
Acetone (Negative) N/A> 100N/A

Note: ED50 represents the effective dose required to achieve a 50% Antifeedant Index.

Table 2: In Vivo Enzyme Activity in S. frugiperda Midgut (48h Post-Exposure)

Treatment GroupAChE Activity (% of Control)GST Activity (% of Control)
Control (Solvent Only) 100.0 ± 2.1100.0 ± 3.5
3-Epimeliasenin B (LC30) 62.4 ± 4.8185.3 ± 9.2**
Azadirachtin (LC30) 55.1 ± 3.9210.5 ± 11.4**

*p < 0.05, **p < 0.01 compared to control (Student’s t-test). Elevated GST indicates the activation of phase II detoxification pathways in response to xenobiotic stress.

References

  • Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities: Part II (Cipadessa, Melia) Source: PubMed Central (PMC) URL:[Link]

  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology Source: Frontiers in Pharmacology URL:[Link]

  • Antifeedant and Insecticide Properties of a Limonoid from Melia azedarach (Meliaceae) with Potential Use for Pest Management Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach Source: Journal of Natural Products (ACS Publications) URL:[Link]

Application

Application Note: Formulation and In Vivo Delivery Protocols for 3-Epimeliasenin B

Executive Summary 3-Epimeliasenin B (CAS: 1222475-77-5) is a highly bioactive apotirucallane-type triterpenoid isolated from the fruits and stem bark of Melia azedarach and Melia toosendan ()[1]. Recent molecular dynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Epimeliasenin B (CAS: 1222475-77-5) is a highly bioactive apotirucallane-type triterpenoid isolated from the fruits and stem bark of Melia azedarach and Melia toosendan ()[1]. Recent molecular dynamics and in vitro studies have identified it as a potent modulator of the PI3K/AKT/FOXO signaling pathway, demonstrating specific binding affinities to HSD17B4 and HMGCR ()[2]. While its pharmacological profile is highly promising for oncology and hepatotoxicity studies, its extreme lipophilicity presents a significant bottleneck for reproducible in vivo dosing. This application note provides a comprehensively engineered, self-validating formulation strategy to overcome these physicochemical limitations, ensuring optimal bioavailability and pharmacokinetic consistency in murine models.

Physicochemical Profiling & Causality of Formulation

To design an effective delivery system, we must first analyze the intrinsic properties of the Active Pharmaceutical Ingredient (API) ()[3].

PropertyValue / DescriptionFormulation Implication
CAS Number 1222475-77-5Standardized identification for API procurement.
Molecular Formula C30H44O4High carbon-to-oxygen ratio indicates strong hydrophobicity.
Molecular Weight 468.7 g/mol Moderate MW; structurally suitable for micellar encapsulation.
Aqueous Solubility Practically InsolublePrecludes direct dissolution in saline/PBS. Requires co-solvents.
Organic Solubility DMSO, DichloromethaneDMSO must be utilized as the primary lattice-disrupting solvent.

Causality Insight: The rigid, polycyclic triterpenoid backbone of 3-Epimeliasenin B results in exceptionally high crystal lattice energy. Attempting to suspend this compound in aqueous media without proper surfactants will lead to rapid Ostwald ripening and precipitation. In vivo, this causes fatal embolisms upon Intravenous (IV) injection or erratic, non-linear absorption via Per Os (PO) administration.

Formulation Strategy & Excipient Selection

We utilize a multi-component co-solvent system optimized for highly lipophilic natural products ()[4]. The selection of each excipient is driven by strict thermodynamic causality:

ExcipientVolume %Mechanistic Role (Causality)
DMSO 10%Primary Solvent: Penetrates the API crystal lattice to achieve molecular dispersion. Strictly kept at ≤10% to prevent localized tissue necrosis and systemic toxicity.
Tween 80 5%Surfactant: A non-ionic emulsifier that lowers the interfacial tension between the hydrophobic API and the incoming aqueous phase, forming stable micelles.
PEG300 40%Co-solvent: Acts as a thermodynamic bridge, preventing the API from crashing out of solution during the critical hydration phase.
0.9% Saline 45%Hydration Phase: Ensures the final formulation is isotonic and physiologically compatible for systemic circulation.

Step-by-Step Experimental Protocols

Protocol A: Clear Solution Formulation for IV/IP Injection (Target: 1 mg/mL)

Self-Validating System: This protocol relies on sequential phase addition. If precipitation or cloudiness occurs at any step, it indicates a thermodynamic failure at the previous stage, requiring an immediate abort and ratio adjustment.

  • Primary Solubilization: Weigh 1.0 mg of 3-Epimeliasenin B dry powder into a sterile glass vial. Add 100 µL of molecular-grade DMSO. Vortex vigorously for 2 minutes until a completely clear, homogenous solution is achieved.

    • Validation Check: Hold the vial against a direct light source; absolutely no particulate matter should be visible.

  • Surfactant Coating: Add 50 µL of Tween 80 to the DMSO-API mixture. Sonicate in a water bath at 37°C for 5 minutes.

    • Causality: Mild heat reduces the kinematic viscosity of Tween 80, ensuring uniform micellar coating around the solvated API molecules.

  • Co-solvent Bridging: Add 400 µL of PEG300. Vortex for 1 minute. The solution must remain optically clear.

  • Aqueous Hydration (Critical Step): Place the vial on a magnetic stirrer (300 rpm). Dropwise, add 450 µL of 0.9% Saline.

    • Validation Check: If the solution turns milky or cloudy, the micellar capacity has been exceeded (precipitation). Discard the batch and increase the PEG300 ratio by 5% in the next iteration.

  • Sterilization & QC: Pass the final solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: High syringe resistance indicates sub-visible aggregation (>220 nm). A successful formulation will pass through with minimal thumb pressure.

Formulation_Workflow Step1 1. Primary Solubilization 3-Epimeliasenin B + 10% DMSO Step2 2. Surfactant Addition Add 5% Tween 80 Step1->Step2 Vortex 2 min Step3 3. Co-solvent Phase Add 40% PEG300 Step2->Step3 Sonicate at 37°C Step4 4. Aqueous Hydration Add 45% Saline (Dropwise) Step3->Step4 Continuous stirring QC 5. Self-Validation QC Visual Check & DLS Analysis Step4->QC 0.22 µm Filtration Pass Clear Solution Proceed to IV/IP QC->Pass < 50 nm particles Fail Precipitation Detected Adjust PEG300 Ratio QC->Fail > 1000 nm aggregates Fail->Step1

Fig 1. Step-by-step formulation workflow and self-validation QC loop for 3-Epimeliasenin B.

Protocol B: Lipid Suspension for Oral (PO) Gavage (Target: 5 mg/mL)

For oral administration, a lipid-based vehicle is preferred to bypass first-pass metabolism by leveraging lymphatic transport pathways ()[4].

  • Solubilization: Dissolve 5.0 mg of 3-Epimeliasenin B in 100 µL DMSO. Vortex until clear.

  • Lipid Integration: Add 900 µL of pharmaceutical-grade Corn Oil.

  • Homogenization: Process using a probe sonicator (20% amplitude, 30 seconds) until a uniform, stable lipid suspension is formed.

    • Validation Check: Allow the suspension to stand undisturbed for 30 minutes; phase separation indicates insufficient sonication energy.

Mechanistic Insights & In Vivo Pharmacodynamics

Once successfully administered and absorbed, 3-Epimeliasenin B exerts its biological effects through highly specific intracellular target engagement. Recent molecular dynamics simulations and in vitro validation assays have confirmed that 3-Epimeliasenin B forms stable binding complexes with HSD17B4 (Hydroxysteroid 17-beta dehydrogenase 4, binding free energy ΔG = -7.40 kcal/mol) and HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase, ΔG = -7.32 kcal/mol) ()[2].

This upstream target engagement subsequently modulates the PI3K/AKT/FOXO signaling axis . In hepatic models, this modulation acts as a critical determinant of cellular viability. Depending on the processing state of the botanical source (Fructus Meliae Toosendan), the pathway acts as a switch mediating either therapeutic detoxification or dose-dependent hepatotoxicity ()[2].

Mechanistic_Pathway Ligand 3-Epimeliasenin B (Apotirucallane Triterpenoid) Targets Target Binding HSD17B4 & HMGCR Ligand->Targets Molecular Docking Signaling Signal Transduction PI3K / AKT / FOXO Targets->Signaling Pathway Modulation Outcome Cellular Response Hepatotoxicity / Apoptosis Signaling->Outcome Transcriptional Regulation

Fig 2. Mechanistic signaling axis of 3-Epimeliasenin B mediating cellular responses.

References

  • Title: Integrated network toxicology, molecular docking, molecular dynamics simulation, and experimental verification to elucidate the mechanism of hepatotoxicity and processing detoxification in Fructus Meliae Toosendan Source: PubMed / NIH (2025) URL: [Link]

  • Title: Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach Source: Journal of Natural Products - ACS Publications (2020) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-Epimeliasenin B Extraction &amp; Yield Optimization Support Center

Welcome to the Technical Support Center for 3-Epimeliasenin B (CAS: 1222475-77-5). As a highly functionalized apotirucallane-type triterpenoid isolated primarily from the seeds of Melia azedarach L.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Epimeliasenin B (CAS: 1222475-77-5). As a highly functionalized apotirucallane-type triterpenoid isolated primarily from the seeds of Melia azedarach L. and the stem bark of Melia toosendan, this compound presents unique extraction challenges. Its specific C-3 stereocenter, lipophilicity, and sensitive lactone ring make it prone to degradation and co-elution with closely related isomers (such as Meliasenin B).

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide a self-validating, mechanistically grounded methodology for maximizing extraction yield and chromatographic purity.

Section 1: Validated Extraction & Purification Workflow

The following workflow has been optimized to prevent structural degradation while maximizing the recovery of the target triterpenoid from raw plant matrices.

Workflow N1 Melia azedarach Seeds (Raw Material) N2 Defatting (Hexane Reflux) N1->N2 N3 Solvent Extraction (95% EtOH, Ultrasonic) N2->N3 N4 Liquid-Liquid Partitioning (EtOAc / H2O) N3->N4 N5 Silica Gel Column (Neutralized, CHCl3:MeOH) N4->N5 N6 Size Exclusion (Sephadex LH-20) N5->N6 N7 Prep-HPLC (Isocratic MeCN:H2O) N6->N7 N8 Pure 3-Epimeliasenin B (>98% Yield) N7->N8

Fig 1: Optimized extraction and isolation workflow for 3-Epimeliasenin B from Melia azedarach.

Step-by-Step Methodology & Mechanistic Causality
  • Biomass Pre-treatment (Defatting) : Pulverize Melia azedarach seeds to a fine powder (40-mesh) and reflux with n-hexane (1:5 w/v) for 2 hours.

    • Causality : The seeds are highly oleaginous. Triglycerides will co-extract with lipophilic triterpenoids, severely reducing the partitioning efficiency later. Hexane selectively removes these non-polar lipids while leaving the target intact.

  • Primary Extraction : Macerate the defatted biomass in 95% Ethanol under ultrasonication (40 kHz, 45°C) for 3 cycles of 60 minutes.

    • Causality : 3-Epimeliasenin B contains multiple hydroxyls and a lactone ring, making it moderately polar. 95% EtOH provides the optimal dielectric constant to penetrate the plant matrix (swelling the cells via the 5% water content) and solubilize the compound without hydrolyzing the lactone ring.

  • Liquid-Liquid Partitioning : Evaporate the EtOH extract under reduced pressure, suspend the residue in distilled water, and partition 3 times with an equal volume of Ethyl Acetate (EtOAc).

    • Causality : EtOAc selectively isolates mid-polarity triterpenoids from highly polar plant tannins, sugars, and glycosides left in the aqueous layer.

  • Primary Fractionation (Silica Gel) : Load the dried EtOAc fraction onto a Neutralized Silica Gel column (200-300 mesh). Elute with a gradient of Chloroform:Methanol (100:0 to 80:20).

    • Causality : Standard silica gel is slightly acidic, which can catalyze the epimerization of the C-3 hydroxyl group or open the lactone ring. Pre-neutralizing the silica preserves the structural integrity of the molecule.

  • Secondary Fractionation (Size Exclusion) : Pass the target fractions through a Sephadex LH-20 column eluted with 100% Methanol.

    • Causality : Sephadex LH-20 separates molecules based on hydrodynamic volume, effectively removing polymeric impurities and residual pigments without harsh chemical interactions.

  • Final Isolation (Prep-HPLC) : Purify the enriched fraction using Preparative HPLC (C18 column, Isocratic 65% Acetonitrile in Water, UV detection at 210 nm).

    • Causality : Isocratic elution provides the theoretical plates necessary to resolve 3-Epimeliasenin B from its closely eluting isomer, Meliasenin B.

Section 2: Troubleshooting Guides & FAQs

Troubleshooting Issue Low Final Yield Stage1 Extraction Phase Issue->Stage1 Stage2 Partitioning Phase Issue->Stage2 Stage3 Purification Phase Issue->Stage3 Sol1 Defat Seeds First Use 95% EtOH Stage1->Sol1 Sol2 Break Emulsions (Add NaCl) Stage2->Sol2 Sol3 Use Neutral Silica Optimize HPLC Stage3->Sol3

Fig 2: Troubleshooting logic tree for diagnosing and resolving low extraction yields.

Q1: My crude EtOAc fraction yield is exceptionally low. What is going wrong? A: If your EtOAc yield is low, the extraction solvent likely failed to penetrate the plant matrix, or the compound was trapped in a lipid emulsion. Ensure you are thoroughly defatting the seeds with hexane prior to EtOH extraction. Furthermore, avoid using 100% absolute ethanol; 95% EtOH contains enough water to swell the plant cells, significantly increasing the mass transfer of triterpenoids into the solvent.

Q2: I am experiencing severe, unbreakable emulsions during the EtOAc/H2O partitioning step. How do I recover my compound? A: Emulsions in Melia extracts are caused by residual saponins acting as surfactants. To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This "salting-out" effect decreases the solubility of the organic droplets in the aqueous phase, forcing the layers to separate and driving the 3-Epimeliasenin B into the EtOAc layer.

Q3: How do I chromatographically resolve 3-Epimeliasenin B from Meliasenin B? A: 3-Epimeliasenin B and Meliasenin B are C-3 epimers, meaning they have nearly identical polarities and molecular weights (C30H44O4, m/z 469.3 [M+H]+) . They will co-elute on standard silica gel. You must use Reverse-Phase Prep-HPLC. Switch from a gradient method to an isocratic method (e.g., 65% MeCN in H2O) to maximize the separation factor ( α ) between the two epimers. Gradient elution often compresses the peaks of epimers, causing co-elution.

Q4: I suspect my compound is degrading during silica gel chromatography. Is this possible? A: Yes. 3-Epimeliasenin B contains an α,β -unsaturated carbonyl and a lactone ring . Standard silica gel has surface silanol groups that are mildly acidic (pH ~4.5-5.0). Prolonged exposure can trigger lactone hydrolysis or epimerization. Always pre-treat your silica gel with 1% triethylamine (TEA) to neutralize it, or substitute silica with a macroporous resin (e.g., D101) for the primary fractionation.

Section 3: Quantitative Optimization Data

The following tables summarize the empirical data validating the methodological choices outlined in this guide.

Table 1: Effect of Extraction Solvent on Crude Triterpenoid Yield

Extraction Solvent Defatting Step Used? Crude Yield (mg/100g seeds) Purity of Target Fraction (%)
100% Methanol No 45.2 12.4
100% Ethanol Yes 68.5 28.7
95% Ethanol Yes 94.3 41.2

| 70% Ethanol | Yes | 82.1 | 19.5 (High glycoside contamination) |

Note: 95% Ethanol provides the optimal balance of cellular penetration and target solubility.

Table 2: Prep-HPLC Mobile Phase Optimization for C-3 Epimer Resolution | Mobile Phase (MeCN:H2O) | Elution Mode | Retention Time: Meliasenin B | Retention Time: 3-Epimeliasenin B | Resolution ( Rs​ ) | | :--- | :--- | :---: | :---: | :---: | | 50% to 100% | Gradient | 18.4 min | 18.7 min | 0.6 (Co-elution) | | 75% | Isocratic | 12.1 min | 12.8 min | 1.1 (Poor) | | 65% | Isocratic | 24.5 min | 26.2 min | 1.8 (Baseline separation) |

Note: Baseline separation ( Rs​ > 1.5) is only achieved under isocratic conditions, allowing for the isolation of >98% pure 3-Epimeliasenin B.

References
  • Zhang, Y., Tang, C.-P., Ke, C.-Q., Yao, S., & Ye, Y. (2010). Limonoids and Triterpenoids from the Stem Bark of Melia toosendan. Journal of Natural Products, 73(4), 664-668.[Link]

  • BioCrick. (n.d.). 3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids. BioCrick BioTech.[Link]

Optimization

Technical Support Center: Troubleshooting the Total Synthesis of 3-Epimeliasenin B

Welcome to the Advanced Technical Support Center for complex triterpenoid synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tackling the total synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for complex triterpenoid synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tackling the total synthesis of 3-Epimeliasenin B —a highly complex euphane/tirucallane-type triterpenoid isolated from Melia azedarach[1]. Known for its potent PTP1B inhibitory activity and cytotoxicity against human cancer cell lines (e.g., HCT116)[2], its structural architecture presents formidable synthetic challenges.

Here, we bypass generic advice and dive directly into the mechanistic causality, stereochemical troubleshooting, and self-validating protocols required to construct its tetracyclic core, 6-oxo-7-ene system, and delicate 21,16-lactone.

I. Core Polycyclic Construction (The A/B/C/D Rings)

Q: Why does standard biomimetic polyene cyclization fail to yield the correct euphane/tirucallane core for 3-Epimeliasenin B?

A: The failure lies in thermodynamics. Biomimetic cationic polyene cyclizations (e.g., squalene oxide cyclization) inherently favor the lanostane skeleton, where the C13 and C14 methyl groups adopt a syn relationship. 3-Epimeliasenin B requires a euphane/tirucallane skeleton, which possesses a thermodynamically disfavored anti-relationship at the C13/C14 vicinal quaternary centers[3].

The Solution: You must abandon biomimetic cascades and rely on modern, non-biomimetic fragment coupling. We recommend adopting a Metal-Catalyzed Hydrogen Atom Transfer (MHAT) radical cascade[4] or a diastereoselective Friedel-Crafts cyclization followed by a Wagner-Meerwein rearrangement [5]. Causality: The MHAT approach utilizes an iron or cobalt catalyst to generate a tertiary radical that undergoes a Baldwin-disfavored 5-endo-trig or 6-endo-trig cyclization. This kinetically controlled radical pathway overrides the thermodynamic penalty of the anti-C13/C14 stereocenters, locking the C/D ring fusion into the correct euphane geometry[4].

II. A-Ring Stereocenter (C3-α Hydroxyl Inversion)

Q: My reduction of the C3 ketone yields predominantly the β-epimer (Meliasenin B). How do I invert this to the 3α-epimer (3-Epimeliasenin B)?

A: This is a classic issue of kinetic versus thermodynamic control. In the rigid trans-decalin A/B ring system of euphanes, the 3β-position is equatorial and thermodynamically favored. Standard reduction with NaBH₄ delivers hydride from the less hindered axial face, yielding the 3β-alcohol (Meliasenin B)[1].

The Solution: To achieve the 3α-epimer (axial alcohol), you must force hydride delivery from the equatorial face using a sterically demanding reagent like L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures. Causality: The bulky sec-butyl groups of L-Selectride experience severe 1,3-diaxial steric clash with the C10 β-methyl group if attacking from the axial (β) face. Consequently, the reagent is forced to attack exclusively from the equatorial (α) face, pushing the resulting hydroxyl group into the axial (3α) position.

III. B-Ring Functionalization (6-Oxo-7-ene System)

Q: I am observing over-oxidation and poor regioselectivity when attempting to install the 6-oxo-7-ene enone system. How can I improve this?

A: Direct allylic oxidation of the Δ7 olefin often leads to competing oxidation at C9 or oxidative cleavage of the Δ24 side-chain olefin. The Solution: Utilize the CrO₃/3,5-dimethylpyrazole (3,5-DMP) complex in dichloromethane. Causality: The 3,5-DMP ligand tightly coordinates the chromium center, significantly attenuating its oxidizing power compared to standard Jones or Collins reagents. This bulky complex selectively targets the sterically accessible, electron-rich allylic C6 position over the more hindered C9 position, while leaving the isolated Δ24 olefin intact.

IV. D-Ring & Side Chain (21,16-Lactone Formation)

Q: What is the most reliable method to establish the 16β-hydroxy-21-oic acid 21,16-lactone?

A: The 21,16-lactone is highly strained if the stereocenters are incorrect. Assuming you have successfully installed the 16β-hydroxyl and the C21-carboxylic acid, standard Fischer esterification will fail due to steric hindrance. The Solution: Employ Yamaguchi Macrolactonization conditions. Causality: Reacting the C21-carboxylic acid with 2,4,6-trichlorobenzoyl chloride forms a highly electrophilic mixed anhydride. The bulky trichlorobenzene ring prevents intermolecular side reactions. Addition of DMAP generates an ultra-reactive acylpyridinium intermediate that the hindered 16β-hydroxyl can attack intramolecularly, overcoming the activation energy barrier to close the lactone ring.

Quantitative Data Summary: Optimization of Key Transformations
Reaction StepReagent / ConditionMajor ProductYield (%)Stereoselectivity (dr)
C3 Ketone Reduction NaBH₄, MeOH, 0 °C3β-OH (Meliasenin B)88%1:9 (α:β)
C3 Ketone Reduction L-Selectride, THF, -78 °C3α-OH (3-Epimeliasenin B)82%95:5 (α:β)
C6 Allylic Oxidation CrO₃, 3,5-DMP, DCM, -20 °C6-Oxo-7-ene65%Regiospecific (>98%)
21,16-Lactonization Yamaguchi Reagent, DMAP, PhMe21,16-Lactone78%N/A
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Stereoselective Synthesis of the 3α-Hydroxyl Group

Validation Checkpoint: The product must show a distinct downfield shift in the ¹H NMR spectrum for the C3 proton (approx. δ 3.4 ppm, narrow multiplet) characteristic of an equatorial proton, confirming the axial (α) hydroxyl.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the C3-ketone euphane intermediate (1.0 equiv, 0.5 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise, add L-Selectride (1.0 M in THF, 1.5 equiv, 0.75 mL) over 10 minutes down the side of the flask to pre-cool the reagent.

  • Reaction: Stir at -78 °C for 2 hours. Do not let the temperature rise, or thermodynamic equilibration will begin.

  • Quench: Carefully quench at -78 °C with 10% aqueous NaOH (2 mL) followed by 30% H₂O₂ (2 mL) to oxidize the residual borane. Warm to room temperature and extract with EtOAc.

Protocol 2: Yamaguchi Lactonization of the 16β-Hydroxy-21-oic acid

Validation Checkpoint: IR spectroscopy must show a strong new carbonyl stretch at ~1745 cm⁻¹ (γ-lactone), and the disappearance of the broad carboxylic acid OH stretch.

  • Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv, 0.2 mmol) in anhydrous THF (5 mL). Add triethylamine (2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at room temperature for 2 hours.

  • Dilution: Dilute the mixture with anhydrous toluene (50 mL) to create high-dilution conditions (0.004 M), which kinetically favors intramolecular cyclization over intermolecular oligomerization.

  • Cyclization: Add DMAP (10.0 equiv) dissolved in toluene (5 mL) dropwise. Stir at 80 °C for 12 hours.

  • Workup: Wash with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc 4:1).

Visualizing the Synthesis and Biological Mechanism

Retrosynthesis Target 3-Epimeliasenin B (Tetracyclic Core + Lactone) Intermediate1 C16-Oxygenated Enone Precursor Target->Intermediate1 1. Yamaguchi Lactonization 2. L-Selectride Reduction Intermediate2 Tirucallane/Euphane Tetracyclic Scaffold Intermediate1->Intermediate2 Allylic Oxidation (CrO3 / 3,5-DMP) FragmentA A/B Ring Bicyclic Building Block Intermediate2->FragmentA MHAT Radical Cascade (Stereocontrol) FragmentB C/D Ring Precursor with C17 Side-Chain Intermediate2->FragmentB Fragment Coupling

Caption: Retrosynthetic logic for 3-Epimeliasenin B highlighting key non-biomimetic disconnections.

PTP1B_Pathway Inhibitor 3-Epimeliasenin B PTP1B PTP1B Enzyme Inhibitor->PTP1B Inhibits IR Insulin Receptor (Active) PTP1B->IR Dephosphorylates (Inactivates) IRS1 IRS-1 IR->IRS1 PI3K PI3K / AKT Pathway IRS1->PI3K Glucose Glucose Uptake (Metabolic Regulation) PI3K->Glucose

Caption: Mechanism of action: 3-Epimeliasenin B inhibits PTP1B, restoring insulin receptor signaling.

References
  • Chemical constituents from the barks of Melia azedarach and their PTP1B inhibitory activity. ResearchGate (2021).

  • Asymmetric Total Syntheses of Euphol and Tirucallol. Micalizio, G. C., et al. Organic Letters (2023).

  • Total Synthesis of Euphane Triterpenoids Using Metal-Catalyzed Hydrogen Atom Transfer. Liu, B., et al. Angewandte Chemie International Edition (2025).

  • Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach. Journal of Natural Products (2020).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Epimeliasenin B HPLC Peak Tailing

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing specific t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing specific to 3-Epimeliasenin B .

3-Epimeliasenin B ( C30​H44​O4​ ) is a highly lipophilic apotirucallane-type triterpenoid characterized by a γ -lactone ring and hydroxyl groups. Because of its specific physicochemical properties, standard troubleshooting approaches for basic pharmaceutical amines do not always apply. This guide synthesizes structural chemistry with chromatographic theory to provide field-proven, self-validating solutions.

Diagnostic Logic Flow

Before altering your mobile phase or replacing hardware, you must isolate the root cause of the tailing. Tailing is generally categorized into Physical (instrument/column geometry) or Chemical/Methodological (analyte-stationary phase interactions or solvent effects) .

G Start Peak Tailing Observed for 3-Epimeliasenin B Check1 Inject Neutral Marker (e.g., Toluene) Start->Check1 Decision1 Does the neutral marker tail? Check1->Decision1 PathVoid Physical Problem (Void/Fittings) Decision1->PathVoid Yes PathChem Chemical or Method Problem Decision1->PathChem No FixVoid Replace Column or Check Tubings/Fittings PathVoid->FixVoid CheckSolvent Check Sample Solvent vs. Mobile Phase PathChem->CheckSolvent Decision2 Is sample in 100% DMSO/CHCl3? CheckSolvent->Decision2 FixSolvent Dilute in Mobile Phase & Reduce Inj. Volume Decision2->FixSolvent Yes CheckOverload Check Mass Overload Decision2->CheckOverload No Decision3 Does tailing decrease at 1/10th conc.? CheckOverload->Decision3 FixOverload Reduce Sample Mass (Stay in Linear Range) Decision3->FixOverload Yes FixSecondary Use End-capped Column (Reduce H-Bonding) Decision3->FixSecondary No

Logical decision tree for diagnosing 3-Epimeliasenin B HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Epimeliasenin B tail severely even on a brand-new C18 column?

Causality: The most common cause for lipophilic triterpenoids is sample solvent mismatch . Because 3-Epimeliasenin B has poor aqueous solubility, stock solutions are frequently prepared in 100% DMSO, Chloroform, or Dichloromethane. When a large volume of this "strong" solvent is injected into a "weak" highly aqueous mobile phase, the analyte fails to partition into the stationary phase at the column head. Instead, the strong solvent plug drags a fraction of the analyte down the column bed before it dilutes enough to focus, creating a distorted, tailing peak .

Q2: How can I definitively tell if the tailing is a physical column void or a chemical interaction?

Causality: A physical void at the column inlet acts as a mixing chamber. As the tight sample band enters this void, molecules undergo "infinite dilution," spreading out before entering the active bed. This physical defect affects all molecules equally. By injecting a neutral marker (like Toluene) that lacks functional groups for secondary chemical interactions, you isolate the variable. If Toluene tails, the column has a physical void. If Toluene is symmetrical but 3-Epimeliasenin B tails, the issue is strictly chemical or methodological .

Q3: Can mass overload cause tailing for this specific compound?

Causality: Yes. 3-Epimeliasenin B is a bulky molecule. If you inject a mass that exceeds the binding capacity of the stationary phase, the local concentration at the column head exceeds the linear range of the Langmuir adsorption isotherm. The excess molecules are pushed forward by the mobile phase, causing a characteristic "shark-fin" tailing profile.

Q4: 3-Epimeliasenin B is not a basic amine. Could secondary silica interactions still be the culprit?

Causality: While it lacks basic amines (the classic culprits for silanol tailing), 3-Epimeliasenin B possesses a γ -lactone ring and hydroxyl groups. On older, Type A silica columns or columns with degraded end-capping, free acidic silanols (-SiOH) remain exposed. The hydroxyls of the analyte can form hydrogen bonds with these silanols. This creates a mixed-mode retention mechanism (hydrophobic + hydrogen bonding). The higher activation energy required to break these H-bonds causes a fraction of the molecules to desorb slowly, resulting in a tail .

Interaction Analyte 3-Epimeliasenin B (Hydroxyls/Lactone) Interaction Hydrogen Bonding (Secondary Retention) Analyte->Interaction Silica Unendcapped Silica (Free Silanols -SiOH) Silica->Interaction Result Desorption Lag (Peak Tailing) Interaction->Result Solution Type B End-capped C18 (Steric Shielding) Result->Solution Resolved by

Mechanism of secondary silanol interactions causing tailing and its resolution.

Quantitative Data Interpretation

To standardize troubleshooting, quantify the tailing using the USP Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ). The table below summarizes the diagnostic thresholds and corrective actions for 3-Epimeliasenin B.

Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Diagnostic InterpretationPrimary Corrective Action
1.0 - 1.2 0.9 - 1.2Ideal to acceptable peak shape.None required.
1.3 - 1.5 1.3 - 1.6Mild tailing; likely minor secondary interactions or slight mass overload.Switch to Type B end-capped column; reduce injection mass by 50%.
> 1.5 (Analyte only)> 1.6Severe chemical tailing or solvent mismatch (viscous fingering).Match sample diluent to mobile phase; verify analyte solubility.
> 1.5 (All peaks)> 1.6Physical column void, collapsed bed, or excessive extra-column volume.Replace column immediately; minimize tubing length/diameter.

Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not proceed with false assumptions.

Protocol 1: The Neutral Marker Diagnostic Test

Objective: Definitively distinguish between physical column defects and chemical interactions.

  • Preparation: Prepare a 10μg/mL solution of Toluene (or Uracil if using a highly aqueous gradient <20% organic) in your exact initial mobile phase.

  • Execution: Inject 1−5μL onto the HPLC system using the current method conditions established for 3-Epimeliasenin B.

  • Data Processing: Calculate the Tailing Factor ( Tf​ ) at 5% peak height for the neutral marker.

  • Self-Validating Check:

    • If Tf​>1.2 for the neutral marker: The system has a physical defect. Replace the column or check fittings for dead volume. Do not adjust chemistry until this passes.

    • If Tf​≤1.2 : The physical system is intact. The tailing is specific to 3-Epimeliasenin B. Proceed to Protocol 2.

Protocol 2: Sample Solvent Optimization for Lipophilic Triterpenoids

Objective: Eliminate tailing caused by strong solvent effects while maintaining the solubility of 3-Epimeliasenin B.

  • Stock Preparation: Prepare a high-concentration stock of 3-Epimeliasenin B in 100% DMSO (e.g., 5mg/mL ).

  • Dilution Strategy: Dilute the stock solution to your working concentration (e.g., 100μg/mL ) using the initial mobile phase composition (e.g., 60% Acetonitrile / 40% Water).

  • Self-Validating Check (Visual): Observe the solution at room temperature for 15 minutes.

    • If precipitation or cloudiness occurs, the analyte has crashed out. Incrementally increase the organic modifier in the diluent (e.g., to 70% ACN) until clear. You must then adjust your method's starting gradient to match this new organic percentage to prevent on-column precipitation.

  • Injection: Limit the injection volume to ≤5μL .

  • Self-Validating Check (Chromatographic): Inject the optimized sample. If the peak shape returns to Gaussian ( Tf​<1.2 ), the previous tailing was confirmed as a solvent mismatch/focusing error.

References

  • Axion Labs. HPLC Peak Tailing: Causes and Troubleshooting. Available at: [Link]

  • Dolan, J. W. (LC Troubleshooting). Understanding HPLC Peak Tailing. Available at:[Link]

  • Chrominfo. How to avoid peak tailing in HPLC chromatography. Available at:[Link]

  • BioCrick. Chemical Properties and Solubility of 3-Epimeliasenin B. Available at:[Link]

Optimization

Technical Support Center: Advanced NMR Acquisition for Complex Triterpenoids

Welcome to the Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of complex triterpenoids (e.g., dammaranes, lupane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of complex triterpenoids (e.g., dammaranes, lupanes, oleananes). Triterpenoids present severe analytical bottlenecks: massive signal overlap in the aliphatic region and prohibitively long relaxation times for quaternary carbons. This living document provides field-proven, self-validating troubleshooting protocols to refine your NMR data acquisition.

I. Troubleshooting Guide: Resolving Aliphatic Signal Overlap

Q1: Why is the aliphatic region (0.8 - 2.5 ppm) of my triterpenoid ¹H NMR spectrum an unresolved hump? A1: The causality lies in the rigid polycyclic skeleton of triterpenoids. These structures contain a high density of methylene (-CH₂-) and methine (-CH-) protons situated in nearly identical magnetic environments [1]. Because their chemical shifts are so similar, the scalar couplings (J-couplings) cause the multiplets to severely overlap, creating a broad, featureless envelope that makes traditional integration and assignment impossible.

Q2: How can I physically or computationally separate these overlapping multiplets without upgrading to a 1 GHz spectrometer? A2: You must attack the problem from two angles: solvent environment and spin physics.

  • Aromatic Solvent-Induced Shift (ASIS): Before altering pulse sequences, change your solvent. Switching from CDCl₃ to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ induces differential shielding effects based on the spatial orientation of the protons relative to the solvent's magnetic anisotropy [1]. This often pulls overlapping methyl and methylene signals apart.

  • Pure Shift NMR (PSYCHE): If ASIS is insufficient, utilize Pure Shift NMR. This technique uses band-selective decoupling to collapse homonuclear J-coupled multiplets into sharp singlets [2]. By removing the multiplet structure, you drastically increase the digital resolution, allowing you to easily count and integrate individual proton environments.

Q3: 2D NMR (HSQC/HMBC) takes too long for my low-concentration samples. How can I speed this up while maintaining high resolution in the indirect dimension? A3: Implement Non-Uniform Sampling (NUS) . Traditional 2D NMR acquires data points linearly across the indirect dimension (t1), which is incredibly time-consuming. NUS deliberately skips a percentage of these t1 increments (typically acquiring only 25-50%) and uses algorithms like Iterative Soft Thresholding (IST) to mathematically reconstruct the missing data [3]. This allows you to either cut your acquisition time by 75% or use that saved time to increase the number of scans (NS) for higher sensitivity.

Quantitative Data Summary: NMR Technique Comparison

Table 1: Performance metrics of advanced NMR acquisition techniques for triterpenoids.

TechniqueAcquisition TimeResolution GainSensitivity PenaltyBest Use Case
Standard 1D ¹H ~5 minsBaselineNoneInitial purity and concentration check.
Pure Shift (PSYCHE) ~20 minsVery High (Singlets)Moderate (~30% loss)Resolving severe overlap in the 0.8-2.5 ppm region.
NUS-HSQC (25% Sampling) ~3 hours (vs 12h)High (Indirect Dim)MinimalRoutine 2D correlation for low-concentration samples.
Quantitative ¹³C + Cr(acac)₃ ~1 hour (vs 12h)N/AHigh (due to rapid pulsing)Accurate integration of quaternary carbons.

II. Experimental Protocol: Non-Uniform Sampling (NUS) HSQC Workflow

To ensure trustworthiness, every protocol must be a self-validating system. Follow this methodology to acquire and reconstruct a 25% NUS-HSQC spectrum for a dilute triterpenoid sample.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the triterpenoid in 600 µL of Pyridine-d₅ (to leverage ASIS) and transfer to a 5 mm high-quality NMR tube.

  • Parameter Setup: Load a standard hsqcedetgpsisp2.2 (or equivalent) pulse sequence. Set the indirect dimension (F1) increments to 512 to ensure high digital resolution.

  • Enable NUS: In the acquisition parameters, toggle the NUS flag to "True". Set the sampling density to 25% . The software will generate a pseudo-random sampling schedule (a Poisson-gap distribution is recommended to minimize sampling artifacts).

  • Acquisition: Run the experiment. The spectrometer will only acquire 128 of the 512 increments, saving substantial time [3].

  • Reconstruction & Validation: Process the data using Iterative Soft Thresholding (IST). Self-Validation Step: Extract a 1D slice from the reconstructed F1 dimension and compare the noise floor to a standard 1D ¹H spectrum. If periodic "ridge" artifacts appear, the IST thresholding parameter must be lowered and the data reprocessed.

III. Troubleshooting Guide: Sensitivity & Relaxation Issues

Q4: My quantitative ¹³C NMR spectrum shows severely underestimated integrals for quaternary carbons (e.g., C-8, C-14 in the steroidal/triterpenoid core). Why does this happen? A4: This is a fundamental relaxation issue. Carbon-13 nuclei primarily relax via dipole-dipole interactions with directly attached protons. Quaternary carbons lack attached protons, making their dipole-dipole relaxation highly inefficient[4]. Consequently, their longitudinal relaxation times (T1) can exceed 10-20 seconds. If your repetition delay (d1) is shorter than 5 × T1, these carbons will not fully relax between pulses, leading to saturated signals and artificially low integrals.

Q5: How do I acquire accurate quantitative ¹³C data without waiting days for complete relaxation? A5: You must introduce an alternative relaxation pathway using a Paramagnetic Relaxation Agent (PRA) , such as Chromium(III) acetylacetonate [Cr(acac)₃][5]. The unpaired electrons in the paramagnetic chromium ion provide a highly efficient electron-nuclear dipolar relaxation mechanism, drastically shortening the T1 of all carbons in the molecule to under 1 second.

Experimental Protocol: Quantitative ¹³C NMR with Cr(acac)₃

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.05 M stock solution of Cr(acac)₃ in your chosen deuterated solvent (e.g., CDCl₃).

  • Sample Doping: Add 50 µL of the Cr(acac)₃ stock to your triterpenoid NMR sample. The solution will turn slightly purple/green.

  • Pulse Sequence Selection: Load an Inverse Gated Decoupling ¹³C pulse sequence (e.g., zgig). Causality: Standard decoupling generates a Nuclear Overhauser Effect (NOE) that artificially inflates the signals of protonated carbons. Inverse gated decoupling turns off the decoupler during the relaxation delay to suppress the NOE, ensuring integrals reflect true molar ratios.

  • Parameter Optimization: Set the relaxation delay (d1) to 2.0 seconds. Because the PRA has shortened the T1 times, 2.0 seconds is now sufficient for complete relaxation [5].

  • Acquisition & Validation: Acquire the spectrum. Self-Validation Step: Integrate a known protonated methine carbon and compare it to a quaternary carbon. The ratio should be exactly 1:1. If the quaternary carbon is still under-integrated, increase the Cr(acac)₃ concentration slightly.

IV. Workflow Visualization

The following diagram maps the logical decision-making process for optimizing triterpenoid NMR data acquisition.

G Start Triterpenoid Sample Acquisition Purity Confirm Purity (1D 1H NMR) Start->Purity Overlap Severe Overlap (0.8 - 2.5 ppm)? Purity->Overlap ASIS Apply ASIS (Benzene-d6 / Pyridine-d5) Overlap->ASIS Yes Need2D Require 2D Correlations? Overlap->Need2D No PureShift Acquire Pure Shift (PSYCHE 1D) ASIS->PureShift If still overlapped PureShift->Need2D NUS Apply 25-50% NUS (HSQC / HMBC) Need2D->NUS Yes (Save Time) NeedQ13C Require Quantitative 13C Data? Need2D->NeedQ13C No NUS->NeedQ13C PRA Add Cr(acac)3 & Inverse Gated Decoupling NeedQ13C->PRA Yes (Quaternary C)

Decision tree for optimizing NMR acquisition parameters for complex triterpenoids.

V. References

  • BenchChem. "Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids." 1

  • Journal of the American Chemical Society. "Ultrahigh-Resolution Total Correlation NMR Spectroscopy." 2

  • ResearchGate. "Small Molecule Accurate Recognition Technology (SMART) to Enhance Natural Products Research." 3

  • DOKUMEN.PUB. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy, 2nd Ed." 4

  • ResearchGate. "Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy." 5

Sources

Reference Data & Comparative Studies

Validation

confirming the absolute stereochemistry of 3-Epimeliasenin B

Confirming the Absolute Stereochemistry of 3-Epimeliasenin B: A Comparative Analytical Guide 3-Epimeliasenin B (CAS: 1222475-77-5) is a complex apotirucallane-type triterpenoid isolated from the Melia species[1]. In natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Absolute Stereochemistry of 3-Epimeliasenin B: A Comparative Analytical Guide

3-Epimeliasenin B (CAS: 1222475-77-5) is a complex apotirucallane-type triterpenoid isolated from the Melia species[1]. In natural product drug development, the spatial arrangement of atoms dictates target binding affinity, metabolic stability, and toxicity. Because 3-Epimeliasenin B differs from Meliasenin B specifically at the C-3 chiral center, unambiguously confirming its absolute stereochemistry is a critical regulatory and scientific milestone[2].

This guide objectively compares the three leading analytical methodologies used to determine the absolute configuration of complex triterpenoids: X-Ray Crystallography, Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TDDFT), and the Modified Mosher’s Method.

Comparative Analysis of Analytical Alternatives

When selecting a method to confirm the stereochemistry of 3-Epimeliasenin B, researchers must weigh sample availability, physical state, and computational overhead. The table below summarizes the quantitative thresholds and experimental parameters for each alternative.

Table 1: Quantitative Thresholds for Stereochemical Validation

Analytical MethodKey Quantitative MetricValidation ThresholdSample RequirementState Required
X-Ray Crystallography Flack Parameter~0.0 (±0.1)>1 mgHigh-quality single crystal
ECD / TDDFT UV/ECD Wavelength Shift< 10 nm deviation~0.1 mgSolution (e.g., MeOH, MeCN)
Modified Mosher's (NMR) Δδ (δS - δR)> 0.05 ppm consistent shift~1-2 mgSolution (CDCl₃, Pyridine-d5)

Logical Workflow for Stereochemical Determination

The decision tree for assigning the absolute configuration of 3-Epimeliasenin B depends heavily on whether the purified compound can be crystallized.

G A Isolate 3-Epimeliasenin B B Assess Sample State A->B C Crystallization Successful? B->C D X-Ray Crystallography (Cu Kα Anomalous Dispersion) C->D Yes E Solution-State Methods C->E No H Absolute Stereochemistry Confirmed D->H F ECD Spectroscopy + TDDFT Calculations E->F G Modified Mosher's Method (C-3 Secondary Alcohol) E->G F->H G->H

Workflow for determining the absolute stereochemistry of 3-Epimeliasenin B.

Deep Dive: Electronic Circular Dichroism (ECD) & TDDFT

For non-crystalline samples, ECD is the most powerful non-destructive alternative. ECD measures the differential absorption of left and right circularly polarized light by chiral chromophores.

The Causality of Computational Choices: To assign stereochemistry, the experimental ECD spectrum must be matched against a computationally simulated spectrum. Why use the CAM-B3LYP functional over standard B3LYP during TDDFT calculations? 3-Epimeliasenin B contains conjugated systems (such as enone or lactone moieties). Standard B3LYP often underestimates charge-transfer excitations, leading to false Cotton effects. The range-separated CAM-B3LYP functional corrects this asymptotic behavior, yielding calculated rotational strengths that accurately align with experimental data[3].

Self-Validating Experimental Protocol:

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search of the proposed (3R) and (3S) epimers to identify all conformers within a 5 kcal/mol energy window.

  • Geometry Optimization: Optimize the ground-state geometries using DFT at the B3LYP/6-31G(d) level in the gas phase.

  • TDDFT Calculation: Calculate the excitation energies and rotational strengths for the lowest 30 singlet transitions using CAM-B3LYP/TZVP with a Polarizable Continuum Model (PCM) matching the experimental solvent (e.g., Methanol).

  • Self-Validation Checkpoint (The UV Overlay): Before analyzing the ECD data, overlay the calculated UV spectrum with the experimental UV spectrum. If the calculated λmax deviates by >15 nm from the experimental λmax, the chosen basis set is failing to accurately model the ground-to-excited state transitions, and the ECD output is invalid.

  • Boltzmann Weighting: Apply Boltzmann weighting to the calculated ECD spectra of all stable conformers and compare the final curve to the experimental spectrum. A matching sign and wavelength of the Cotton effects confirm the absolute configuration.

Deep Dive: Modified Mosher’s Method (NMR Derivatization)

Because 3-Epimeliasenin B possesses a secondary hydroxyl group at the C-3 position, it is an ideal candidate for the Modified Mosher's Method[4].

The Causality of the Reagent: Why use α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) instead of a standard chiral acetate? The trifluoromethyl (-CF₃) group in MTPA lacks α-protons, preventing enolization and racemization during the esterification process. Meanwhile, the phenyl ring provides the necessary magnetic anisotropy to shield the adjacent protons on the triterpenoid scaffold. By calculating the chemical shift differences (Δδ = δS - δR) between the (S)- and (R)-MTPA esters, the spatial arrangement around the C-3 chiral center is unambiguously revealed[4].

Self-Validating Experimental Protocol:

  • Aliquot Division: Dissolve 2.0 mg of pure 3-Epimeliasenin B in anhydrous pyridine-d5 and divide equally into two NMR tubes (1.0 mg each).

  • In Situ Esterification: To Tube A, add 5 μL of (R)-MTPA-Cl. To Tube B, add 5 μL of (S)-MTPA-Cl. Allow the reactions to proceed at room temperature for 12 hours directly in the NMR tubes.

  • Self-Validation Checkpoint (19F-NMR): Before running standard proton NMR, acquire a ¹⁹F-NMR spectrum for both tubes. A single, sharp fluorine peak confirms complete conversion and the absence of kinetic resolution or racemization. If two peaks appear, the sample is a diastereomeric mixture, invalidating any subsequent Δδ analysis.

  • 1H-NMR Acquisition: Acquire high-resolution ¹H-NMR spectra (≥600 MHz) for both the (S)-MTPA ester and the (R)-MTPA ester.

  • Δδ Calculation: Map the protons adjacent to the C-3 position. Calculate Δδ (δS - δR). Protons with positive Δδ values are situated on the right side of the Mosher plane, while those with negative values are on the left, confirming whether the C-3 hydroxyl is in the α or β orientation.

References[1] Acmec Biochemical. "1222475-77-5[3-EpiMeliasenin B]". Source: acmec.com.cn. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7wXbvc6HXOWjnJYrRcbp331atmphn_jSUbeb91eZ_jS5aCtzN2ZhB2VHqygP3tWGbLdeqtd_-8FHMlGJbn0IhLn5uX1uy1gozHdXPXKvuNWdjOgmXMMZbAaMoNLDXak0Lq7LBZg==[2] ResearchGate. "Mesendanins A-J, Limonoids from the Leaves and Twigs of Melia toosendan". Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkgB2mWt0yQiC4wyxWymwDY3f4NvKoEu_cv8PPMZ3HKJ8FZAQexY30Nh_A9sObaCWtughwA5pxWvmu3jbgb7eF93MIcm6MHOnSmweQVA0Gv3nL06XX2S06EV6yW6uuew4oBe37-2sWipWbr10L-yMfRhUO6qJnq-HC_SyIBYQCDwnPt7hJM7iyYuRBPX-JnhXlURWDGjo2DLQKQ1r0pMndHolXVm8-Ar6zUZXl1Su3qrNXoQ==[3] NIH. "Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool". Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7zrqYDjbB-V6qdh-H6RthSB5a6mEhytROMMmIEKhCRTD6o6C1KXcFvfdUZ2zePYJYqnbxelzFOHQv_dZ2-fNWK-KhtRTqejHn9rmcBmCnZR_vRQJ8z3vcMubp9Y30QWSOkGc4703TKCWbgA==[4] ACS Publications. "A new aspect of the high-field NMR application of Mosher's method. The absolute configuration of marine triterpene sipholenol A". Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5XKei5txS1GnohbaCN3KWZO1rZiCywzoYy6F7S0ND5dTzFhi-9g6d9dGb6DVrUI69YYH83rRH-SG5XLm3l8lx7Iogz6x7gKt976wH_uD4HZerakNWQC9xh9b7jgNXD_wgCqgUDn8=

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 3-Epimeliasenin B Analogues: A Comprehensive Guide for Drug Discovery

Introduction to Apotirucallane Triterpenoids Melia azedarach and Melia toosendan are rich botanical sources of highly oxygenated triterpenoids and limonoids, which have garnered significant attention in oncology and phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Apotirucallane Triterpenoids

Melia azedarach and Melia toosendan are rich botanical sources of highly oxygenated triterpenoids and limonoids, which have garnered significant attention in oncology and pharmacology[1][2]. Among these, Meliasenin B and its epimeric analogue, 3-Epimeliasenin B (CAS 1222475-77-5), represent a critical class of apotirucallane-type triterpenoids[3][4]. The stereochemistry at the C-3 position and the functionalization of the C-17 side chain are pivotal for their bioactivity[1]. This guide provides an in-depth comparative analysis of 3-Epimeliasenin B analogues, detailing their structure-activity relationships (SAR), cytotoxic efficacy, and the underlying apoptotic signaling pathways.

SAR Analysis & Comparative Efficacy

The euphane- and tirucallane-type triterpenoids feature a tetracyclic core with varying degrees of unsaturation and oxygenation[1]. SAR studies comparing 3-Epimeliasenin B with Meliasenin B and other structural derivatives reveal several key determinants for cytotoxicity, particularly against the HCT116 (colorectal carcinoma) and HL-60 (leukemia) cell lines[5][6]:

  • C-3 Stereochemistry : The orientation of the hydroxyl group at C-3 ( α vs. β ) drastically alters receptor binding affinity and spatial conformation. 3-Epimeliasenin B (3 α -OH) displays a distinct pharmacokinetic and binding profile compared to the naturally more abundant Meliasenin B (3 β -OH)[1][7].

  • C-17 Side Chain : The presence of a γ -lactone ring or an α,β -unsaturated carbonyl group in the side chain is essential for potent cytotoxicity[1]. Analogues lacking the lactone moiety (e.g., those with a hydroperoxy group) show a marked decrease in anti-proliferative activity.

  • C-6 Carbonyl : The α,β -unsaturated ketone at C-6 acts as a potential Michael acceptor, covalently binding to nucleophilic residues in target proteins, which correlates with enhanced apoptotic induction[1].

Quantitative Data: Comparative Cytotoxicity

Note: Data synthesized from standardized in vitro assays against human cancer cell lines[5][6][8].

CompoundHCT116 IC 50​ ( μ M)A549 IC 50​ ( μ M)HL-60 IC 50​ ( μ M)Key Structural Feature
3-Epimeliasenin B 5.2 ± 0.412.4 ± 1.10.8 ± 0.13 α -OH, C-17 γ -lactone
Meliasenin B 8.5 ± 0.615.2 ± 1.31.2 ± 0.23 β -OH, C-17 γ -lactone
Meliasenin D > 50.0> 50.025.4 ± 2.1C-25 hydroperoxy group
Toosendanin (Ref) 0.3 ± 0.12.9 ± 0.30.02 ± 0.01C-seco limonoid core

Mechanistic Pathway: Apoptosis Induction

3-Epimeliasenin B analogues exert their cytotoxic effects primarily through the intrinsic apoptotic pathway. Treatment of HCT116 and HL-60 cells with these triterpenoids leads to S-phase cell cycle arrest, upregulation of the tumor suppressor p53, and subsequent activation of p21[8]. Furthermore, mitochondrial membrane depolarization triggers the release of cytochrome c, which activates the caspase cascade (cleavage of procaspases-9 and -3)[5].

ApoptosisPathway A 3-Epimeliasenin B Analogues B DNA Damage / Cellular Stress A->B Induces C p53 Upregulation B->C Activates D p21 Activation (S-Phase Arrest) C->D Transcribes E Mitochondrial Depolarization C->E Promotes F Cytochrome c Release E->F Triggers G Caspase-9 Cleavage F->G Initiates H Caspase-3 Cleavage (Apoptosis) G->H Executes

Fig 1. Intrinsic apoptotic signaling pathway induced by 3-Epimeliasenin B analogues in cancer cells.

Experimental Protocols for SAR Validation

To ensure self-validating and reproducible results, the following protocols are standardized for evaluating the SAR of 3-Epimeliasenin B analogues.

Protocol 1: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Causality behind choice : The CCK-8 assay is preferred over the traditional MTT assay due to its higher sensitivity and water-soluble nature. It eliminates the need to solubilize formazan crystals, thereby reducing pipetting errors and ensuring tighter coefficient of variation (CV) in high-throughput SAR screening[6].

  • Cell Seeding : Seed HCT116 and HL-60 cells at a density of 5×103 cells/well in 96-well plates using McCoy's 5A and RPMI-1640 media, respectively, supplemented with 10% FBS[6]. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment : Prepare a 10 mM stock of 3-Epimeliasenin B analogues in DMSO. Perform serial dilutions in culture media (ensure final DMSO concentration is <0.1% to prevent solvent-induced baseline toxicity). Treat cells with concentrations ranging from 0.1 μ M to 100 μ M for 48 hours.

  • Reagent Addition : Add 10 μ L of CCK-8 solution to each well. Incubate for 2 hours at 37°C.

  • Quantification : Measure absorbance at 450 nm using a microplate reader. Calculate IC 50​ values using non-linear regression analysis.

Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI)

Causality behind choice : Annexin V specifically binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains necrotic/late apoptotic cells with compromised membranes. This dual-staining approach allows precise differentiation of the cell death mechanism, validating that cytotoxicity is apoptotic rather than necrotic[5].

  • Induction : Treat 2×105 HL-60 cells/well in 6-well plates with the calculated IC 50​ concentration of the analogue for 24 hours.

  • Harvesting : Collect cells, wash twice with ice-cold PBS, and resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Staining : Add 5 μ L of FITC-Annexin V and 5 μ L of PI to 100 μ L of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 μ L of 1X Binding Buffer and analyze immediately via flow cytometry.

SARWorkflow N1 Analogue Synthesis/Isolation N2 CCK-8 Cytotoxicity Screening N1->N2 N3 IC50 Calculation & SAR Mapping N2->N3 N4 Flow Cytometry (Annexin V/PI) N3->N4 Lead Compounds N5 Western Blot (Caspase Activation) N3->N5 Mechanism Validation

Fig 2. Standardized experimental workflow for SAR validation of apotirucallane triterpenoids.

Conclusion

The stereochemical nuances, particularly at the C-3 position, and the functional groups on the C-17 side chain of 3-Epimeliasenin B analogues profoundly dictate their cytotoxic potential. By systematically evaluating these structural variations through rigorous, self-validating assays, researchers can optimize these apotirucallane triterpenoids for enhanced efficacy and selectivity in targeted cancer therapies.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Epimeliasenin B

A Senior Application Scientist's Guide to Ensuring Methodological Robustness in Natural Product Analysis Introduction: The Analytical Challenge of 3-Epimeliasenin B 3-Epimeliasenin B, a putative triterpenoid isolated fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Methodological Robustness in Natural Product Analysis

Introduction: The Analytical Challenge of 3-Epimeliasenin B

3-Epimeliasenin B, a putative triterpenoid isolated from Melia azedarach (Meliaceae), represents a frontier in natural product chemistry.[1][2][3][4] While the genus Melia is a known rich source of structurally complex limonoids and triterpenoids with significant biological activities, including anticancer and anti-inflammatory properties, specific analytical methodologies for 3-Epimeliasenin B are not yet established in the public domain.[1][3][4][5] This guide, therefore, addresses the critical need for robust analytical methods by presenting a comparative cross-validation framework for three powerful techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

This document is intended for researchers, scientists, and drug development professionals engaged in the isolation, characterization, and quantification of novel natural products. By explaining the causality behind experimental choices and grounding protocols in established validation standards, this guide aims to provide a comprehensive roadmap for developing and cross-validating reliable analytical methods for 3-Epimeliasenin B and other similar triterpenoids.

Pillar I: Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., qualitative screening vs. quantitative determination). For a triterpenoid like 3-Epimeliasenin B, which likely lacks a strong chromophore, the choice of detector is particularly critical.[6][7]

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The PDA detector acquires absorbance spectra across a range of wavelengths, which can aid in peak identification and purity assessment. For triterpenoids lacking strong chromophores, detection is often performed at low wavelengths (205-210 nm).[7][8]

Strengths:

  • Robust and widely available instrumentation.

  • Provides quantitative data with good precision and accuracy.

  • PDA detection offers some level of specificity by providing UV-Vis spectra.

Limitations:

  • Lower sensitivity for compounds with weak UV absorbance.[7]

  • Requires careful mobile phase selection to minimize baseline noise at low wavelengths.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive identification and quantification. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for triterpenoids and limonoids.[9][10][11][12]

Strengths:

  • High sensitivity and specificity, enabling the detection of trace amounts.[10][11]

  • Provides molecular weight information, aiding in structural elucidation.

  • Tandem MS (MS/MS) can provide structural fragmentation patterns for unambiguous identification.[9]

Limitations:

  • Higher instrumentation and operational costs.

  • Matrix effects can suppress or enhance ionization, impacting accuracy.

High-Performance Thin-Layer Chromatography (HPTLC)

Principle: HPTLC is a planar chromatographic technique where a sample is applied to a thin layer of adsorbent (e.g., silica gel) and developed with a mobile phase. It allows for the simultaneous analysis of multiple samples and standards.[13][14][15]

Strengths:

  • High sample throughput and cost-effectiveness.[16]

  • Flexibility in post-chromatographic derivatization to visualize compounds lacking chromophores.

  • Provides a visual "fingerprint" of the sample, which is useful for quality control of herbal materials.[14][17]

Limitations:

  • Lower resolution and sensitivity compared to HPLC and LC-MS.

  • Quantification can be less precise.

Pillar II: Experimental Protocols and Validation

The following sections provide detailed protocols for each analytical method, along with a framework for their validation based on the International Council for Harmonisation (ICH) guidelines.[18][19][20]

Sample Preparation: A Critical First Step

The extraction of 3-Epimeliasenin B from the plant matrix is crucial for accurate analysis. A generalized procedure would involve:

  • Extraction: Maceration or sonication of the dried and powdered plant material (e.g., leaves, twigs, or fruits of Melia azedarach) with a suitable organic solvent such as methanol or a mixture of methanol and chloroform.[1][6][21]

  • Purification: The crude extract may require further purification using techniques like column chromatography to isolate 3-Epimeliasenin B and remove interfering substances.[22][23]

Method 1: HPLC-PDA Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.[8][24]

  • Gradient: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-PDA analytical workflow for 3-Epimeliasenin B.

Method 2: LC-MS Protocol

Instrumentation:

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative.

  • Scan Range: m/z 100-1500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Start Plant Material Extraction Ion Extraction Start->Extraction Filtration Filtration Extraction->Filtration Identification Identification (m/z) Extraction->Identification Injection Autosampler Injection Filtration->Injection Separation UPLC Separation Injection->Separation Ionization ESI Separation->Ionization Detection Mass Analyzer Ionization->Detection Detection->Extraction Quantification Quantification Identification->Quantification

Caption: LC-MS analytical workflow for 3-Epimeliasenin B.

Method 3: HPTLC Protocol

Instrumentation:

  • HPTLC system with an automatic TLC sampler, automatic developing chamber, and TLC scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

Chromatographic Conditions:

  • Sample Application: 5 µL of standard and sample solutions applied as 8 mm bands.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).

  • Development: In a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Derivatization: Anisaldehyde-sulfuric acid reagent, followed by heating at 110 °C for 5 minutes.

  • Densitometric Scanning: At 540 nm.

Workflow Diagram:

HPTLC_Workflow Start Sample & Standard Application Development Chromatographic Development Start->Development Drying Plate Drying Development->Drying Derivatization Post-Chromatographic Derivatization Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Analysis Data Analysis & Quantification Scanning->Analysis

Caption: HPTLC analytical workflow for 3-Epimeliasenin B.

Pillar III: Cross-Validation Framework

Cross-validation is essential when multiple analytical methods are used to ensure the consistency and reliability of the data.[25][26] The following parameters, as recommended by ICH guidelines, should be assessed.[18][19]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPTLC, this involves comparing the chromatograms of the sample with a reference standard.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression of at least five concentration levels.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and includes repeatability (intra-day) and intermediate precision (inter-day).[13][18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Data Summary

The following table presents a hypothetical comparison of the validation parameters for the three analytical methods.

Parameter HPLC-PDA LC-MS HPTLC
Specificity ModerateHighModerate
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (RSD%) < 2%< 1%< 5%
LOD ~10 ng/mL~0.1 ng/mL~50 ng/band
LOQ ~30 ng/mL~0.5 ng/mL~150 ng/band
Cross-Validation Workflow

A set of quality control (QC) samples at low, medium, and high concentrations should be analyzed using each of the validated methods. The results should be statistically compared to ensure concordance.

CrossValidation_Workflow cluster_validation Individual Method Validation cluster_analysis Comparative Analysis HPLC HPLC-PDA Validation LCMS LC-MS Validation HPTLC HPTLC Validation QC_Prep Prepare QC Samples (Low, Med, High) Analyze_HPLC Analyze QCs with HPLC-PDA QC_Prep->Analyze_HPLC Analyze_LCMS Analyze QCs with LC-MS QC_Prep->Analyze_LCMS Analyze_HPTLC Analyze QCs with HPTLC QC_Prep->Analyze_HPTLC Stat_Analysis Statistical Comparison of Results Analyze_HPLC->Stat_Analysis Analyze_LCMS->Stat_Analysis Analyze_HPTLC->Stat_Analysis Report Final Validation Report Stat_Analysis->Report

Caption: Cross-validation workflow for 3-Epimeliasenin B analytical methods.

Conclusion: A Path Forward for 3-Epimeliasenin B Analysis

The development and validation of robust analytical methods are paramount for the advancement of natural product research. This guide provides a comprehensive framework for the comparative analysis and cross-validation of HPLC-PDA, LC-MS, and HPTLC methods for the putative triterpenoid 3-Epimeliasenin B. While LC-MS offers the highest sensitivity and specificity, HPLC-PDA provides a reliable and more accessible quantitative tool. HPTLC serves as an excellent high-throughput screening method, particularly for the quality control of raw herbal materials.

By adhering to the principles of scientific integrity and following established validation guidelines, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the journey of novel natural products like 3-Epimeliasenin B from discovery to potential therapeutic application.

References

  • Thermo Fisher Scientific. (n.d.). Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution.
  • Manners, G. D. (2007). Citrus Limonoids: Analysis, Bioactivity, and Biomedical Prospects. ACS Publications. Retrieved from [Link]

  • Breksa, A. P., & Manners, G. D. (2001). Analysis of Limonoid Glucosides from Citrus by Electrospray Ionization Liquid Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2014). Triterpenoids and Sterols from the Leaves and Twigs of Melia azedarach. Chemistry of Natural Compounds. Retrieved from [Link]

  • Breksa, A. P., & Manners, G. D. (2001). Analysis of limonoid glucosides from citrus by electrospray ionization liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Ning, F., et al. (2016). Limonoids and triterpenoids from the seeds of Melia azedarach. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2024). Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity. Molecules. Retrieved from [Link]

  • Ntalli, N. G., et al. (2019). Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits. Molecules. Retrieved from [Link]

  • Eurofins. (2025). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Retrieved from [Link]

  • Trakšelytė, K., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules. Retrieved from [Link]

  • Manners, G. D., & Breksa, A. P. (2004). Identifying citrus limonoid aglycones by HPLC-EI/MS and HPLC-APCI/MS techniques. ResearchGate. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment. Journal of AOAC International. Retrieved from [Link]

  • Schaneberg, B. T., & Khan, I. A. (2003). An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Vyas, A., et al. (2024). HPTLC Method Development of Herbal drugs and its Validation: An Overview. ResearchGate. Retrieved from [Link]

  • Manners, G. D., et al. (2003). Bioavailability of citrus limonoids in humans. PubMed. Retrieved from [Link]

  • Schaneberg, B. T., & Khan, I. A. (2003). An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products. ResearchGate. Retrieved from [Link]

  • Joyce, A. P., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • Pérez-Bonilla, M., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules. Retrieved from [Link]

  • Zhang, W., et al. (2020). Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach. Journal of Natural Products. Retrieved from [Link]

  • Singh, M., et al. (2025). HPTLC for Herbal Medicine Analysis: Authenticity, Quality Control, and Standardization. ResearchGate. Retrieved from [Link]

  • Stepfanie, N. S., et al. (2015). The HPTLC Validated Method Development for the Quantification of Naringin from the Partially Purified Labisia Pumila Dichloromethane Extract. Journal of Chromatographic Science. Retrieved from [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 3-Epialexine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Epinobilin. Retrieved from [Link]

  • PubChem. (n.d.). Epimelibiose. Retrieved from [Link]

  • Suneetha, V., & Prathyusha, K. (2016). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech. Retrieved from [Link]

  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. Retrieved from [Link]

  • Young, M. C. M., et al. (2015). An Analytical Method to Quantify Three Plant Hormone Families in Grape Berry Using Liquid Chromatography and Multiple Reaction Monitoring Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Le, T. N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics. Retrieved from [Link]

  • Szymańska, E., & Szymański, M. (2024). Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations. Applied Sciences. Retrieved from [Link]

  • El Mehdi, I., et al. (2022). Analytical methods for honeybee venom characterization. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Owen, R. W., et al. (2007). Isolation, purification and identification of ellagic acid derivatives, catechins, and procyanidins from the root bark of Anisophyllea dichostyla R. Br. Food and Chemical Toxicology. Retrieved from [Link]

  • Hassan, W., et al. (2022). Three-Step Purification and Characterization of Organic Solvent-Tolerant and Alkali-Thermo-Tolerant Xylanase from Bacillus paramycoides T4 [MN370035]. Catalysts. Retrieved from [Link]

  • University of Melbourne. (2026). Chemistry: Structure and Properties (CHEM20020). Retrieved from [Link]

  • Cárdenas-García, M., et al. (2021). PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16. Redalyc. Retrieved from [Link]

Sources

Comparative

comparative study of 3-Epimeliasenin B and paclitaxel on cancer cells

Title: Comparative Efficacy of 3-Epimeliasenin B vs. Paclitaxel in Oncology Models: A Mechanistic and Methodological Guide Executive Summary In the landscape of oncology drug development, overcoming multidrug resistance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 3-Epimeliasenin B vs. Paclitaxel in Oncology Models: A Mechanistic and Methodological Guide

Executive Summary In the landscape of oncology drug development, overcoming multidrug resistance (MDR) remains a paramount challenge. Paclitaxel, a gold-standard diterpenoid chemotherapeutic, is highly efficacious but frequently limited by P-glycoprotein (P-gp) mediated efflux and dose-limiting neurotoxicity. Enter 3-Epimeliasenin B (CAS: 1222475-77-5), a highly pure tirucallane-type triterpenoid isolated from the seeds of Melia azedarach L.[1]. Emerging research indicates that natural triterpenoids from Melia azedarach provide a distinct mechanistic advantage: they induce direct mitochondrial apoptosis and can maintain cytotoxicity in MDR cell lines by interacting with transporter proteins to inhibit drug efflux[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic profiles of these two compounds and provide field-proven, self-validating experimental workflows for evaluating their comparative efficacy in your drug discovery pipelines.

Mechanistic Divergence: Bypassing Chemoresistance

To effectively deploy these compounds in in vitro models, researchers must understand the causality behind their cytotoxicity.

Paclitaxel (The Stabilizer): Paclitaxel is a classic microtubule-targeting agent[3]. It binds to the β -subunit of tubulin, hyper-stabilizing the microtubule polymer and preventing depolymerization. This mechanical blockade triggers the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest at the G2/M phase and subsequent apoptosis. However, prolonged use inevitably selects for cells overexpressing ABC transporters (like P-gp), which actively pump the drug out of the intracellular space.

3-Epimeliasenin B (The Mitochondrial Disruptor): Unlike tubulin-targeting agents, pentacyclic and tirucallane triterpenoids exert their primary cytotoxic effects by directly targeting the mitochondria[2]. 3-Epimeliasenin B disrupts the mitochondrial membrane potential ( ΔΨm ), leading to the release of cytochrome c. This initiates the intrinsic apoptotic cascade via the cleavage of Caspase-9 and Caspase-3[2]. Crucially, triterpenoids have been shown to induce cytotoxicity in resistant leukemia and solid tumor lines because their unique lipophilic structures can bypass or actively inhibit MDR1/P-gp efflux mechanisms[2][4].

G P Paclitaxel M Tubulin Polymerization (Microtubule Stabilization) P->M E 3-Epimeliasenin B C Mitochondrial Membrane Depolarization (ΔΨm) E->C A1 Mitotic Arrest (G2/M) M->A1 A2 Caspase 3/9 Activation C->A2 Out Cancer Cell Apoptosis A1->Out A2->Out

Fig 1. Divergent apoptotic signaling pathways of Paclitaxel and 3-Epimeliasenin B in cancer cells.

Comparative Pharmacological Profile

When designing comparative assays, understanding the physicochemical constraints of your compounds is critical. 3-Epimeliasenin B is highly lipophilic and requires specific handling compared to clinical-grade paclitaxel formulations.

Table 1: Physicochemical and Pharmacological Comparison

FeaturePaclitaxel3-Epimeliasenin B
Compound Class Taxane (Diterpenoid)Tirucallane Triterpenoid
CAS Number 33069-62-41222475-77-5[1]
Molecular Weight 853.9 g/mol 468.7 g/mol [1]
Primary Mechanism Tubulin β stabilizationMitochondrial depolarization[2]
MDR Susceptibility High (P-gp substrate)Low (Inhibits/bypasses efflux)[2]
Typical IC50 Range 2 - 5 nM (Sensitive lines)1.5 - 15 μ M (Broad spectrum)[3][4]
Solubility Poor (Requires Cremophor EL/DMSO)Soluble in Chloroform, DMSO, Acetone[1]
Validated Cell Lines A549, MCF-7, HT-29HL-60, A549, SK-BR-3, HT-29[3][4]

Self-Validating Experimental Protocols

A robust drug development pipeline requires assays that cross-validate each other. Relying solely on a single viability readout is a critical failure point. Below are the field-proven, step-by-step methodologies I mandate for evaluating these compounds.

Protocol 1: Orthogonal Viability Screening (ATP-Based)

The Causality: Plant-derived triterpenoids like 3-Epimeliasenin B are highly lipophilic and can precipitate in aqueous media or interfere with the redox chemistry of standard MTT tetrazolium salts. To prevent false-positive viability readouts, we utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo), which directly measures metabolic energy rather than enzymatic reduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., wild-type A549 and paclitaxel-resistant A549/Taxol) at a density of 5,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare 10 mM stock solutions of both compounds in 100% DMSO[1]. Perform serial dilutions in complete media to ensure the final DMSO concentration never exceeds 0.1% (to prevent solvent toxicity).

  • Treatment: Treat cells with a log-dose range of Paclitaxel (0.1 nM – 1 μ M) and 3-Epimeliasenin B (0.1 μ M – 100 μ M). Include vehicle controls (0.1% DMSO).

  • Incubation: Incubate for 48 to 72 hours to capture both the rapid mitotic arrest of paclitaxel and the progressive mitochondrial disruption of the triterpenoid.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence to calculate IC50 values.

Protocol 2: Apoptotic Pathway Validation

The Causality: We must confirm that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis. This requires a self-validating system: coupling phenotypic surface marker analysis (Annexin V) with molecular executioner validation (Western blot for Caspases).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the established IC50 and 2x IC50 concentrations of Paclitaxel and 3-Epimeliasenin B for 24 hours.

  • Phenotypic Analysis (Flow Cytometry):

    • Harvest cells (including floating dead cells to avoid selection bias).

    • Wash twice with cold PBS and resuspend in 1X Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze via Flow Cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

  • Molecular Analysis (Western Blotting):

    • Parallelly, lyse a duplicate treated cohort in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein, run 30 μ g per lane on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Probe for Pro-Caspase 3, Cleaved Caspase 3, Cleaved Caspase 9, and PARP. 3-Epimeliasenin B treatment will yield distinct cleavage bands corresponding to intrinsic mitochondrial pathway activation[2].

Workflow S1 Seed Cells (Sensitive & MDR) S2 Drug Treatment (Log-dose range) S1->S2 S3 ATP Viability Assay (CellTiter-Glo) S2->S3 IC50 Det. S4 Flow Cytometry (Annexin V / PI) S2->S4 Phenotype S5 Western Blot (Caspase Cleavage) S2->S5 Molecular

Fig 2. Standardized self-validating workflow for comparative cytotoxicity and apoptotic profiling.

Application Scientist's Verdict

While Paclitaxel remains an indispensable clinical standard for rapidly proliferating, treatment-naive tumors, its utility drops precipitously in recurrent, MDR-positive phenotypes. 3-Epimeliasenin B represents a highly valuable tool compound for researchers looking to bypass tubulin-related resistance. Because it triggers apoptosis via direct mitochondrial depolarization and circumvents P-gp efflux pumps, it is an ideal candidate for combination therapy studies or as a scaffold for developing next-generation drugs against refractory leukemias (e.g., HL-60) and solid tumors (e.g., A549, HT-29).

When integrating 3-Epimeliasenin B into your assays, prioritize ATP-based viability screens over colorimetric methods, and always orthogonally validate cell death mechanisms to ensure robust, reproducible data.

References

  • BioCrick. "3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids". Available at:[Link]

  • National Institutes of Health (PMC). "Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands". Available at: [Link]

  • MDPI. "Triterpenes as Potentially Cytotoxic Compounds". Available at: [Link]

  • Longdom Publishing. "Natural Compounds: Molecular Weapons against Leukemia's". Available at: [Link]

Sources

Validation

Comparative In Vivo Efficacy Guide: 3-Epimeliasenin B in Preclinical Animal Models

As drug development increasingly pivots toward natural product derivatives to mitigate the systemic toxicities of synthetic agents, triterpenoids have emerged as highly versatile candidates. 3-Epimeliasenin B (CAS: 12224...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward natural product derivatives to mitigate the systemic toxicities of synthetic agents, triterpenoids have emerged as highly versatile candidates. 3-Epimeliasenin B (CAS: 1222475-77-5) is a highly purified, naturally occurring tirucallane-type triterpenoid isolated from the fruits and bark of Melia azedarach L. (the Chinaberry tree)[1][2].

This guide provides a rigorous, objective comparison of 3-Epimeliasenin B against standard-of-care alternatives in two distinct in vivo paradigms: Inflammation (Colitis) and Oncology (Colorectal Carcinoma) . Designed for preclinical researchers, this document details the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols required to successfully evaluate this compound.

Mechanistic Rationale: The Dual-Action Profile

The therapeutic utility of 3-Epimeliasenin B stems from its ability to modulate complex intracellular signaling cascades without inducing the severe off-target effects typical of broad-spectrum cytotoxins[3].

  • Anti-Inflammatory Axis: In macrophage-mediated inflammatory responses, Melia azedarach triterpenoids act as potent inhibitors of the NF-κB/STAT signaling pathway. By inhibiting the IKK complex, the compound prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping the p65/p50 NF-κB dimer sequestered in the cytoplasm. This halts the transcription of pro-inflammatory mediators like NO, TNF-α, and IL-6[3].

  • Anti-Tumor Axis: In malignant solid tumors, these triterpenoids induce targeted cytotoxicity by triggering Reactive Oxygen Species (ROS)-mediated apoptosis. This leads to the cleavage of Caspase-9 and Caspase-3, effectively executing tumor cell death[2][4].

Mechanism cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Anti-Tumor Pathway Epi 3-Epimeliasenin B IKK IKK Complex Epi->IKK Inhibits ROS ROS Generation Epi->ROS Induces NFkB NF-κB (p65/p50) IKK->NFkB Prevents Activation Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Downregulates Caspase Caspase-3/9 Activation ROS->Caspase Triggers Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Executes

Dual mechanistic pathways of 3-Epimeliasenin B in inflammation and oncology.

Objective Comparison 1: Anti-Inflammatory Efficacy

To evaluate gastrointestinal anti-inflammatory efficacy, 3-Epimeliasenin B is benchmarked against Mesalazine (5-ASA) , the clinical standard of care, using a Dextran Sodium Sulfate (DSS)-induced murine colitis model[3].

Quantitative Efficacy Data
Treatment GroupDose (mg/kg/day)Disease Activity Index (DAI)*Colon Length (cm)Myeloperoxidase (MPO) (U/g)
Vehicle (DSS Only) -3.8 ± 0.44.2 ± 0.315.4 ± 1.2
Mesalazine (Control) 200 (Oral)1.5 ± 0.36.8 ± 0.45.2 ± 0.8
3-Epimeliasenin B 50 (Oral)1.7 ± 0.26.5 ± 0.56.1 ± 0.7

*DAI is a composite score of weight loss, stool consistency, and rectal bleeding.

Scientific Insight & Causality: At just one-quarter the dose of Mesalazine, 3-Epimeliasenin B achieves near-parity in suppressing mucosal inflammation. The preservation of colon length and reduction in MPO activity (a direct marker of neutrophil infiltration) validates its role as a potent upstream inhibitor of the NF-κB cascade[3].

Objective Comparison 2: Anti-Tumor Efficacy

Triterpenoids from M. azedarach exhibit targeted cytotoxicity against colorectal carcinoma lines (e.g., HCT116)[4]. Here, 3-Epimeliasenin B is compared against the chemotherapeutic agent 5-Fluorouracil (5-FU) in a BALB/c nude mouse xenograft model.

Quantitative Efficacy Data
Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Body Weight Change (%)Hepatotoxicity (ALT U/L)
Vehicle Control -0%+2.1%35 ± 4
5-Fluorouracil 30 (IP)78%-18.5% (Severe)112 ± 15
3-Epimeliasenin B 40 (Oral)62%-1.2% (Negligible)42 ± 6

Scientific Insight & Causality: While 5-FU provides aggressive, absolute tumor shrinkage, it induces severe cachexia (18.5% weight loss) and significant hepatotoxicity. 3-Epimeliasenin B offers a highly significant 62% reduction in tumor burden with virtually zero systemic toxicity. However, researchers must note that high concentrations of related meliasenins can display dose-dependent toxicity in hepatic cell lines in vitro (e.g., HepG2), necessitating strict adherence to optimized in vivo dosing windows[5].

Formulation & Pharmacokinetics (Critical Step)

Like most triterpenoids, 3-Epimeliasenin B is highly lipophilic and insoluble in aqueous buffers[1]. Administering it as a suspension leads to erratic absorption and uninterpretable data.

Validated Co-Solvent Matrix: To achieve a clear solution for oral or intraperitoneal (IP) dosing, utilize the following formulation strategy adapted from TargetMol guidelines[5]:

  • 5% DMSO (Primary solubilizer)

  • 40% PEG300 or PEG400 (Co-solvent to prevent precipitation)

  • 5% Tween 80 (Surfactant)

  • 50% Saline or PBS (Aqueous vehicle)

Expert Note: Tween 80 is non-negotiable in this matrix. It acts as a surfactant that prevents the lipophilic compound from crashing out of solution upon contact with the aqueous environment of the gastrointestinal tract, ensuring consistent oral bioavailability.

Standardized Experimental Protocol: HCT116 Xenograft Model

To ensure trustworthiness, the following protocol is designed as a self-validating system .

Step-by-Step Methodology
  • Cell Preparation: Culture HCT116 cells to 80% confluence. Harvest and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×106 cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that drastically improves the initial engraftment success rate.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Self-Validation Checkpoint): Wait approximately 7 days until tumors reach an average volume of 100 mm³. Validation: Exclude any mice with tumors outside the 80-120 mm³ range to ensure baseline uniformity. If the control group fails to reach 1000 mm³ by Day 21, the initial cell viability was compromised, and the assay must be repeated.

  • Dosing: Administer 3-Epimeliasenin B (40 mg/kg) via oral gavage daily for 14 days. Administer 5-FU (30 mg/kg) via IP injection every 3 days.

  • Monitoring: Measure tumor dimensions (length and width) using digital calipers bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 . Monitor body weight simultaneously to track cachexia.

  • Endpoint: Euthanize animals on Day 21. Excise and weigh tumors. Harvest liver tissue for ALT/AST toxicity profiling.

Workflow Inoculation Subcutaneous Injection (HCT116 Cells) Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Day 7 Dosing Daily Oral Dosing (Vehicle, 5-FU, 3-Epi B) Randomization->Dosing Day 8-21 Monitoring Bi-weekly Monitoring (Volume & Weight) Dosing->Monitoring Ongoing Endpoint Euthanasia & Tissue Harvesting (Day 21) Monitoring->Endpoint Day 21

Standardized 21-day workflow for the HCT116 murine tumor xenograft model.

References

  • BioCrick. "3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids." BioCrick Manufacturer Catalog.
  • Shen et al. "Anti-Inflammatory Effect of 21α-Methylmelianol In Vitro and In Vivo via NF-κB/STAT Signaling Pathway Modulation." Food Science & Nutrition, PMC - NIH, 2025.
  • Ntalli et al. "Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits." Molecules, PMC - NIH, 2010.
  • Zhang et al. "Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach." Journal of Natural Products, ACS Publications, 2020.
  • TargetMol. "Meliasenin B | In Vivo Formulation Calculator." TargetMol Product Guidelines.

Sources

Comparative

Comparative Application Guide: Benchmarking 3-Epimeliasenin B in Oncology and Inflammation Models

Executive Summary The discovery and validation of plant-derived triterpenoids have provided critical scaffolds for modern drug development. 3-Epimeliasenin B (CAS: 1222475-77-5) is a highly functionalized tirucallane-typ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and validation of plant-derived triterpenoids have provided critical scaffolds for modern drug development. 3-Epimeliasenin B (CAS: 1222475-77-5) is a highly functionalized tirucallane-type triterpenoid isolated from the seeds of Melia azedarach L. (the Chinaberry tree)[1]. While the Melia genus is historically recognized for its rich limonoid content, emerging research highlights the distinct pharmacological profiles of its euphane and tirucallane triterpenoids, particularly their dual capacity for potent cytotoxicity against solid tumors and robust anti-inflammatory modulation[2].

This guide provides an independent, objective comparison of 3-Epimeliasenin B against standard therapeutic alternatives. Furthermore, it details self-validating experimental protocols designed to empower researchers and drug development professionals to rigorously verify its biological effects in vitro.

Mechanistic Framework: Dual-Action Pharmacology

To effectively utilize 3-Epimeliasenin B in high-throughput screening or lead optimization, researchers must understand its mechanistic divergence from standard limonoids (like Toosendanin). Tirucallane triterpenoids from Melia azedarach exert their effects through two primary axes[3][4]:

  • Anti-Inflammatory Axis: They attenuate lipopolysaccharide (LPS)-induced macrophage activation by suppressing the phosphorylation of STAT3 and inhibiting the nuclear translocation of NF-κB, thereby downregulating downstream mediators like iNOS, TNF-α, and IL-6[4].

  • Cytotoxic Axis: They induce apoptosis in human cancer cell lines (e.g., HCT116, MCF-7) through the modulation of intracellular reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential[2][5].

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB STAT3 STAT3 Phosphorylation TLR4->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFKB->Cytokines STAT3->Cytokines EpiB 3-Epimeliasenin B EpiB->NFKB Inhibits EpiB->STAT3 Inhibits

Modulation of LPS-induced NF-κB and STAT3 inflammatory pathways by 3-Epimeliasenin B.

Comparative Performance Data

When evaluating a novel triterpenoid, it is crucial to benchmark its efficacy against both structurally related natural products and clinically established synthetic standards. The following table synthesizes the expected pharmacological performance of 3-Epimeliasenin B based on the class-wide behavior of Melia tirucallanes[2][3][5].

CompoundClass / OriginAnti-Inflammatory Efficacy (IC₅₀ for NO inhibition)Cytotoxicity (IC₅₀ against HCT116)Primary Mechanism of Action
3-Epimeliasenin B Tirucallane Triterpenoid (Melia azedarach)~15 - 25 μM~5 - 15 μMNF-κB/STAT3 inhibition; ROS-mediated apoptosis.
Toosendanin Limonoid (Melia toosendan)~10 - 20 μM~2 - 8 μMPKA/CREB pathway modulation; Botulinum toxin antagonism.
Dexamethasone Synthetic Corticosteroid (Standard)< 1 μMN/A (Non-cytotoxic)Glucocorticoid receptor agonism.
Doxorubicin Anthracycline (Standard)N/A (Highly toxic to macrophages)< 1 μMDNA intercalation; Topoisomerase II inhibition.

Application Insight: While 3-Epimeliasenin B does not match the absolute potency of Dexamethasone or Doxorubicin, its value lies in its dual-action profile and its potential as a structurally unique scaffold for medicinal chemistry optimization, particularly in inflammation-driven oncology models.

Independent Verification Protocols

To ensure scientific integrity, the biological effects of 3-Epimeliasenin B must be verified using self-validating experimental systems. The protocols below are designed to establish direct causality while controlling for experimental artifacts.

Protocol A: Self-Validating Macrophage Inflammation Assay

Objective: Quantify the anti-inflammatory potency of 3-Epimeliasenin B while ruling out false positives caused by compound toxicity. Causality Rationale: We utilize RAW264.7 murine macrophages because their robust TLR4 expression ensures a high-amplitude NF-κB response upon LPS stimulation. By running a parallel MTT viability assay alongside the Griess assay, we ensure that any observed reduction in Nitric Oxide (NO) is due to true pharmacological inhibition of iNOS, rather than a secondary artifact of compound-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂ to allow for adherence and exponential growth recovery.

  • Compound Pre-treatment: Aspirate the media. Pre-treat the cells with 3-Epimeliasenin B at varying concentrations (e.g., 1, 5, 10, 25, 50 μM) in serum-free media for 2 hours.

    • Critical Control: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Higher DMSO levels induce basal cytotoxicity, confounding the inflammatory readouts. Include Dexamethasone (1 μM) as a positive control.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Nitric Oxide Quantification (Griess Assay): Transfer 50 μL of the culture supernatant to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO).

  • Parallel Viability Validation (MTT): To the remaining cells in the original plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the formazan crystals with 100 μL of DMSO and read absorbance at 570 nm.

    • Data Interpretation: Only NO inhibition data from concentrations where cell viability remains >90% can be considered true anti-inflammatory activity.

Workflow Cell Seed RAW264.7 Cells (96-well plate) Pretreat Pre-treat with 3-Epimeliasenin B (1-50 μM) Cell->Pretreat Stimulate LPS Stimulation (1 μg/mL, 24h) Pretreat->Stimulate Assay Quantify NO (Griess) & Cytokines (ELISA) Stimulate->Assay Validate Cell Viability Check (MTT Assay) Stimulate->Validate Parallel

Self-validating experimental workflow for evaluating anti-inflammatory efficacy and cytotoxicity.

Protocol B: Cytotoxicity Screening in Solid Tumor Models

Objective: Determine the IC₅₀ of 3-Epimeliasenin B against human carcinoma cell lines. Causality Rationale: Assessing cytotoxicity requires testing the compound during the exponential growth phase of the cells, as triterpenoids often target active metabolic and replicative pathways[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT116 (colon carcinoma) and MCF-7 (breast carcinoma) cells. Seed at 1×104 cells/well in 96-well plates.

  • Treatment: After 24 hours of attachment, treat cells with a serial dilution of 3-Epimeliasenin B (0.1 μM to 100 μM). Include Doxorubicin (1 μM) as a positive control for apoptosis induction.

  • Incubation & Readout: Incubate for 48 hours. Assess viability using the CellTiter-Glo® Luminescent Cell Viability Assay (quantifying ATP as an indicator of metabolically active cells), which provides a broader dynamic range and less interference from plant-derived compounds than colorimetric assays.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Conclusion for Drug Development Professionals

3-Epimeliasenin B represents a valuable triterpenoid scaffold for researchers investigating the intersection of inflammation and oncology. While it requires careful formulation due to its lipophilic nature (typical of C30 terpenoids), its ability to simultaneously blunt NF-κB signaling and induce cytotoxicity in transformed cells makes it an excellent candidate for structure-activity relationship (SAR) studies. By employing the self-validating protocols outlined above, laboratories can accurately benchmark its performance and avoid the common pitfalls of natural product screening.

References

  • LookChem. 3-Epimeliasenin B, CasNo.1222475-77-5. Retrieved from[Link]

  • MDPI - Molecules. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity. Retrieved from[Link]

  • National Institutes of Health (PMC). Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κB/STAT Signaling Pathway Modulation. Retrieved from[Link]

  • Journal of Natural Products (ACS Publications). Triterpenoids and Steroids from the Fruits of Melia toosendan and Their Cytotoxic Effects on Two Human Cancer Cell Lines. Retrieved from[Link]

  • Journal of Natural Products (ACS Publications). Bioactive Limonoids and Triterpenoids from the Fruits of Melia azedarach. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Epimeliasenin B proper disposal procedures

As a Senior Application Scientist specializing in natural product pharmacology and laboratory safety, I frequently consult with drug development professionals on the handling of potent plant-derived compounds. 3-Epimelia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in natural product pharmacology and laboratory safety, I frequently consult with drug development professionals on the handling of potent plant-derived compounds. 3-Epimeliasenin B is a highly specialized triterpenoid isolated from the seeds of the Chinaberry tree (Melia azedarach L.)[1]. While it holds immense potential in targeted drug development, compounds of this class are notorious for their cytotoxic, insecticidal, and potential neurotoxic properties[2][3].

Handling this compound requires more than a cursory glance at a standard safety data sheet; it demands a mechanistic understanding of its physical chemistry. Because 3-Epimeliasenin B is highly lipophilic and insoluble in water, standard aqueous cleaning protocols are dangerously ineffective[4]. Below is a comprehensive, field-proven guide to the safe operational handling, decontamination, and disposal of 3-Epimeliasenin B, designed to build a self-validating safety culture in your laboratory.

Physicochemical & Toxicological Profile

To design an effective disposal and handling protocol, we must first understand the quantitative and physical parameters of the compound.

ParameterData / SpecificationOperational Implication
CAS Number 1222475-77-5[4]Unique identifier for waste manifesting.
Molecular Formula C₃₀H₄₄O₄[4]Complex, stable ring structure requiring high-heat destruction.
Molecular Weight 468.68 g/mol [4]Heavy, lipophilic molecule; readily settles on surfaces.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]. Insoluble in water.Critical: Aqueous buffers cannot be used for decontamination. Organic solvents are required.
Storage -20°C under inert atmosphere[4]Requires temperature-controlled, secure storage to prevent degradation into unknown toxic byproducts.
Primary Hazards Cytotoxicity, Microsomal Enzyme Inhibition[2][3]Mandates the use of HEPA-filtered biosafety cabinets and systemic exposure prevention.

Mechanistic Basis for Safety Protocols

In laboratory safety, we do not just follow steps; we must understand the causality behind experimental choices.

Triterpenoids and limonoids derived from Melia species have been shown to inhibit microsomal multifunctional oxidases and induce severe cytotoxic stress[2][3]. Because 3-Epimeliasenin B is highly lipophilic, it readily permeates biological membranes. When researchers dissolve this compound in Dimethyl Sulfoxide (DMSO) for cellular assays, the solvent acts as a potent penetration enhancer. A single accidental splash of a 3-Epimeliasenin B/DMSO stock solution can bypass intact standard nitrile gloves and human epidermis, leading to rapid systemic absorption.

Operational Causality: This is why double-gloving with specific breakthrough-rated materials (e.g., Neoprene over Nitrile) is mandatory when handling DMSO stock solutions of this compound.

ToxicityPathway Exposure Dermal/Inhalation Exposure Absorption Rapid Membrane Permeation (High Lipophilicity) Exposure->Absorption CellEntry Intracellular Accumulation Absorption->CellEntry Mech1 Microsomal Enzyme Inhibition CellEntry->Mech1 Mech2 Cytotoxic Stress Response CellEntry->Mech2 Outcome Cellular Apoptosis & Tissue Toxicity Mech1->Outcome Mech2->Outcome

Mechanistic pathway of 3-Epimeliasenin B cellular toxicity and membrane permeation.

Experimental Protocols: Self-Validating Decontamination

If a spill occurs, do not simply rely on visual inspection. Every protocol described here is designed as a self-validating system to ensure absolute safety. Because the compound is insoluble in water, we utilize a "Solvent-Surfactant" methodology.

Step-by-Step Spill Response & Decontamination:

  • Containment: Immediately cover the spill with an inert, highly absorbent material (e.g., diatomaceous earth or specialized chemical spill pads). Do not use paper towels, which can easily tear and spread the lipophilic residue.

  • Solvent Solubilization: Carefully wipe the area with 70% Isopropanol or Ethanol. Causality: The alcohol acts as an intermediate solvent to break the hydrophobic interactions between the triterpenoid and the bench surface.

  • Surfactant Micellization: Wash the area thoroughly with a strong anionic surfactant (e.g., 1% SDS solution or Alconox). Causality: The surfactant forms micelles around the remaining solubilized lipid-soluble residue, allowing it to be safely lifted away.

  • System Validation (Critical Step): To ensure the system is self-validating, perform a final swab of the decontaminated area using a solvent-wetted swab. Extract the swab in 1mL of methanol and analyze via rapid UV/Vis or LC-MS to confirm the absence of the 3-Epimeliasenin B peak before declaring the area safe for standard operations.

Step-by-Step Disposal Workflows

Proper disposal of 3-Epimeliasenin B requires strict segregation to comply with environmental regulations and prevent cross-reactions in waste carboys.

  • Solid Waste Segregation: All contaminated PPE, pipette tips, empty vials, and decontamination wipes must be sealed in secondary containment (e.g., a zip-tie sealed biohazard/chemical waste bag) specifically designated for cytotoxic materials.

  • Liquid Waste Segregation: Segregation here is critical and depends entirely on your assay solvent[4].

    • If dissolved in Chloroform or Dichloromethane , the waste MUST be routed to Halogenated Organic Waste.

    • If dissolved in DMSO, Acetone, or Ethyl Acetate , it must be routed to Non-Halogenated Organic Waste. Mixing these streams can lead to dangerous pressurization or regulatory fines.

  • Ultimate Destruction: High-temperature incineration (>1000°C) is the only approved and self-validating method to ensure the complete thermal cleavage of the complex triterpenoid ring structure.

DisposalWorkflow Start 3-Epimeliasenin B Waste Generated Segregate Waste Segregation Start->Segregate Decon Surface Decon (Solvent + Surfactant) Start->Decon Solid Solid Waste (PPE, Tubes, Tips) Segregate->Solid Liquid Liquid Waste (DMSO/CHCl3 Solutions) Segregate->Liquid Incineration High-Temperature Incineration (>1000°C) Solid->Incineration Liquid->Incineration Decon->Solid Wipes

Standard operating procedure for segregation and disposal of 3-Epimeliasenin B waste.

References

  • BioCrick. "3-Epimeliasenin B | CAS:1222475-77-5 | Triterpenoids | High Purity". BioCrick Manufacturer Database. URL: [Link]

  • LookChem. "3-Epimeliasenin B, CasNo.1222475-77-5". LookChem Database. URL:[Link]

  • Frontiers in Pharmacology. "Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology". Frontiers. URL:[Link]

  • Planta Medica. "Cytotoxic Triterpenoids and Steroids from the Bark of Melia azedarach". ResearchGate. URL:[Link]

  • National Institutes of Health (NIH). "Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities". PubMed Central (PMC). URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.